7-Xylosyl-10-deacetyltaxol B
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWLIDDDUBAEI-ZVZSAYPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309623 | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-64-2 | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Natural Sources of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of 7-Xylosyl-10-deacetyltaxol B, a significant taxoid compound with potential applications in oncological research. This document details the plant origins of the molecule, quantitative data on its abundance, and a detailed experimental protocol for its extraction and isolation.
Natural Provenance of this compound
This compound is a naturally occurring derivative of paclitaxel, predominantly found in various species of the yew tree, belonging to the genus Taxus. These evergreen conifers have been a rich source of a diverse array of taxane (B156437) diterpenoids, which are of significant interest to the pharmaceutical industry for their cytotoxic properties.
The primary plant sources identified for this compound include:
-
Taxus brevifolia (Pacific Yew): The bark and needles of the Pacific Yew are known to contain this compound[1][2].
-
Taxus cuspidata (Japanese Yew): This species is another notable source of this compound[3].
-
Taxus chinensis (Chinese Yew): Research has demonstrated the presence of this compound in the needles of the Chinese Yew.
The concentration of this taxoid can vary depending on the specific species, the part of the plant utilized (bark or needles), geographical location, and the time of harvest.
Quantitative Analysis of this compound in Natural Sources
The abundance of this compound in its natural sources can fluctuate significantly. The following table summarizes the available quantitative data from scientific literature.
| Plant Species | Plant Part | Compound Name in Study | Reported Yield/Content | Reference |
| Taxus spp. | Dried Stem Bark | 7-β-xylosyl-10-deacetyltaxol | Up to 0.5% | |
| Taxus brevifolia | Bark | 10-deacetyltaxol-7-xyloside | 0.06-0.1% | |
| Taxus chinensis | Needles | 7-xylosyl-10-deacetyltaxol | 13.17% in purified product (77.32% recovery) | [4][5] |
Experimental Protocol: Extraction and Isolation from Taxus chinensis Needles
This section outlines a detailed methodology for the extraction and isolation of this compound from the needles of Taxus chinensis, based on established chromatographic techniques.
1. Preparation of Plant Material:
-
Freshly collected needles of Taxus chinensis are air-dried in the shade to a constant weight.
-
The dried needles are then ground into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.
-
The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification using Macroporous Resin:
This protocol utilizes AB-8 macroporous resin for the separation and enrichment of taxoids.
-
Column Preparation: An appropriate size glass column is packed with pre-treated AB-8 macroporous resin.
-
Adsorption: The crude methanolic extract is dissolved in an appropriate solvent and loaded onto the prepared column.
-
Elution: A stepwise gradient elution is performed as follows:
-
Wash: The column is first washed with 30% aqueous ethanol (B145695) to remove impurities.
-
Elution of 7-xylosyl-10-deacetyltaxol: The target compound is eluted using 45% aqueous ethanol[4][5].
-
The flow rate is maintained at a constant, optimized speed (e.g., 6 RV/h)[4][5].
-
-
Fraction Collection: Fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4. Further Purification by Preparative HPLC (Optional):
-
For obtaining a highly purified sample of this compound, the enriched fractions from the macroporous resin chromatography can be subjected to preparative reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The fractions containing the pure compound are collected, and the solvent is removed under vacuum.
5. Characterization:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Extraction and Isolation
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Taxus species.
Caption: General workflow for the extraction and isolation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 90332-64-2 | QDA33264 [biosynth.com]
- 3. This compound | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 4. Preparative separation and enrichment of four taxoids from Taxus chinensis needles extracts by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Analysis of 7-Xylosyl-10-deacetyltaxol B in Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol B is a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus). As a structural analogue of the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data
The concentration of this compound can vary significantly among different Taxus species and even between different tissues of the same plant. The following table summarizes the reported quantitative data for this compound.
| Taxus Species | Plant Part | Method of Analysis | Concentration (% of dry weight) | Reference |
| Taxus chinensis | Leaves | RP-HPLC | 0.053% | [1] |
| Taxus cuspidata | Not specified | Not specified | Present | [2] |
| Taxus brevifolia | Bark and Needles | Not specified | Present | [3] |
| Taxus wallichiana | Bark | Not specified | Present | [4] |
Experimental Protocols
This section outlines the general methodologies for the isolation, purification, and characterization of this compound from Taxus species, based on established protocols for taxane extraction and analysis.
Extraction and Isolation
The isolation of this compound from Taxus plant material is a multi-step process involving extraction, partitioning, and chromatographic separation.
a) Plant Material Preparation: Dried and powdered plant material (e.g., leaves, bark) is used as the starting source.
b) Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction efficiency.
c) Liquid-Liquid Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This typically involves partitioning between water and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to isolate the taxane-containing fraction.
d) Chromatographic Purification: The taxane-enriched fraction is further purified using a series of chromatographic techniques. This may include:
-
Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the fractions containing the target compound using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
a) Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the purified compound.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Quantitative Analysis
The quantification of this compound in Taxus extracts is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
a) Sample Preparation: A known weight of the dried plant material is extracted with a defined volume of solvent. The resulting extract is filtered before injection into the chromatography system.
b) HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a specific wavelength (e.g., 227 nm) is used to monitor the elution of the compound.
c) Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of the compound.
Biological Activity and Signaling Pathway
This compound, similar to other taxanes, exhibits anti-tumor activity.[2] Its mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through the mitochondrial-dependent pathway.
Mitochondrial Apoptosis Pathway
The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound. The compound initiates a cascade of events leading to cell death. This includes the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and -6, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Experimental Workflow: Isolation and Purification
The logical flow for the isolation and purification of this compound is depicted in the following diagram.
Conclusion
This compound represents an intriguing natural product from the Taxus genus with demonstrated anti-tumor properties. Further research into its comprehensive quantitative distribution across various Taxus species and in-depth studies on its pharmacological effects and mechanisms of action are warranted. The methodologies outlined in this guide provide a framework for researchers to continue exploring the potential of this and other related taxanes in the development of novel therapeutic agents.
References
- 1. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 2. This compound | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 3. This compound | 90332-64-2 | QDA33264 [biosynth.com]
- 4. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Unraveling the Anticancer Mechanism of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Xylosyl-10-deacetyltaxol B, a naturally occurring taxane (B156437) derivative isolated from various Taxus species, has demonstrated notable antitumor activity.[1][2][3] This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its interaction with microtubules and the induction of apoptosis through the Bcl-2 signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key cellular pathways and workflows to serve as a comprehensive resource for oncology research and drug development.
Core Mechanism of Action
Similar to other taxanes like paclitaxel, the primary mechanism of action of this compound involves the disruption of microtubule dynamics.[4] It promotes the polymerization of tubulin to form hyper-stable microtubules and prevents their subsequent depolymerization.[4] This interference with the normal function of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[5]
Induction of Apoptosis via the Bcl-2 Signaling Pathway
A key aspect of the apoptotic mechanism of this compound is its influence on the Bcl-2 family of proteins, which are critical regulators of apoptosis. The compound has been shown to induce significant mitotic arrest in cancer cells, such as the PC-3 prostate cancer cell line.[5] This is followed by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[5] This shift in the balance between pro- and anti-apoptotic proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c and the subsequent activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A2780 | Ovarian Cancer | 3.5 | [1] |
| A549 | Lung Cancer | 1.9 | [1] |
| SW480 | Colon Cancer | 20 | [1] |
| MCF-7 | Breast Cancer | 0.3776 µg/mL | [6] |
| Colon Cancer Lines | Colon Cancer | 0.86 µg/mL | [6] |
| S180 | Sarcoma | Not specified | [1][2][3] |
| NIH3T3 | Mouse Fibroblast | > 25 | [1] |
*Note: Original data was reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound variant used in the study, which is not provided in the source. The molecular weight of this compound is approximately 921.98 g/mol .
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT or SRB Assay)
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours). Include untreated and vehicle-treated controls.
-
Cell Viability Assessment:
-
For MTT: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unbound dye and solubilize the bound dye.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Microtubule Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of tubulin.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., G-PEM buffer with GTP)
-
This compound
-
Paclitaxel (as a positive control)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm over time
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, purified tubulin, and the test compound (this compound) or control.
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm at regular intervals. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the effect of this compound to the negative and positive controls.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle after treatment with the compound.
Materials:
-
Cancer cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies specific for Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between treated and untreated samples.[6][8]
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of Apoptosis Induction
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of 7-Xylosyl-10-deacetyltaxol B: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of 7-Xylosyl-10-deacetyltaxol B, a promising natural product with demonstrated anti-tumor properties. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this paclitaxel (B517696) derivative, focusing on its cytotoxic effects, mechanism of action, and the experimental methodologies used in its evaluation.
Introduction
This compound is a taxane (B156437) derivative isolated from the needles and bark of Taxus cuspidata.[1] As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel, this compound has garnered interest for its potential as an anticancer agent. This whitepaper will detail its biological activities, with a focus on its efficacy against various cancer cell lines and its mode of action at the molecular level.
Cytotoxic Activity
In vitro studies have demonstrated the cytotoxic potential of this compound against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 1.6 |
| A549 | Lung Cancer | 2.1 |
| HCT-8 | Colon Cancer | 0.26 |
| HepG2 | Liver Cancer | 3.0 |
| MCF-7 | Breast Cancer | Not Specified |
| NIH3T3 | Mouse Fibroblast | > 25 |
| SW480 | Colon Cancer | 20 |
| (Data compiled from publicly available sources) |
In Vivo Antitumor Efficacy
Preclinical studies in animal models have shown that this compound possesses significant anti-tumor activity in vivo. Notably, it has been shown to inhibit the growth of S180 sarcoma.[2][3][4]
Mechanism of Action: Induction of Apoptosis through the Mitochondrial Pathway
Similar to other taxanes, the primary mechanism of action of this compound involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
Research indicates that this compound induces apoptosis through the mitochondrial-dependent pathway. This process is initiated by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates a cascade of executioner caspases, leading to the dismantling of the cell.[5]
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The cytotoxic activity of this compound is commonly assessed using the Sulforhodamine B (SRB) assay. This method is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the fixed cells with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value from the dose-response curve.
Isolation and Purification from Taxus cuspidata
A general workflow for the isolation and purification of taxanes from Taxus species provides a framework for obtaining this compound.
Caption: General Workflow for Isolation of this compound.
Conclusion
This compound demonstrates significant potential as an anti-tumor agent. Its cytotoxic activity against a variety of cancer cell lines, coupled with its defined mechanism of action involving the induction of apoptosis via the mitochondrial pathway, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a foundation for the continued exploration of this and other taxane derivatives in the pursuit of novel cancer therapeutics.
References
- 1. This compound | 90332-64-2 | QDA33264 [biosynth.com]
- 2. This compound | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 3. [논문]Antitumor Effect of Water Decoctions of Taxus Cuspidate on Pancreatic Cancer [scienceon.kisti.re.kr]
- 4. Implication of calpain in caspase activation during B cell clonal deletion | The EMBO Journal [link.springer.com]
- 5. selleckchem.com [selleckchem.com]
The Promising Paclitaxel Precursor: A Technical Guide to the Conversion of 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a cornerstone in the treatment of various cancers, has long been in high demand. Its complex structure, however, makes total synthesis challenging and costly. The semi-synthesis of paclitaxel from naturally abundant precursors is a more viable approach. This technical guide focuses on a promising precursor, 7-Xylosyl-10-deacetyltaxol B, a taxane (B156437) derivative found in Taxus species. This document provides an in-depth overview of the chemical and enzymatic methods for its conversion to paclitaxel, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Chemical Conversion of this compound to Paclitaxel
A highly efficient three-step chemical process has been reported for the conversion of 10-deacetyl-7-xylosyltaxanes, including this compound, into paclitaxel. This method involves a sequence of reduction-oxidation (redox), acetylation, and deacetylation reactions.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Mixture of 10-deacetyl-7-xylosyltaxanes | Xue et al., 2020 |
| Overall Yield | 67.6% | Xue et al., 2020 |
| Final Purity | 99.52% | Xue et al., 2020 |
Experimental Protocol
The following protocol is a generalized procedure based on available literature. Specific conditions may require optimization.
Step 1: Redox Reaction (Removal of the Xylosyl Group)
-
Objective: To selectively cleave the xylosyl group from the C-7 position.
-
Reagents:
-
10-deacetyl-7-xylosyltaxane mixture
-
Reducing agent (e.g., Sodium borohydride)
-
Oxidizing agent (e.g., Sodium periodate)
-
Solvent (e.g., Methanol, Water)
-
-
Procedure:
-
Dissolve the 10-deacetyl-7-xylosyltaxane mixture in a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Add the reducing agent portion-wise while monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Dissolve the product in a fresh solvent system.
-
Add the oxidizing agent to cleave the diol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction and purify the resulting 10-deacetyltaxol (B21601) by column chromatography.
-
Step 2: Acetylation
-
Objective: To acetylate the hydroxyl group at the C-10 position.
-
Reagents:
-
10-deacetyltaxol
-
Acetylating agent (e.g., Acetic anhydride, Acetyl chloride)
-
Base (e.g., Pyridine, DMAP)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the 10-deacetyltaxol in an anhydrous solvent under an inert atmosphere.
-
Add the base and the acetylating agent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a suitable reagent and perform an aqueous workup.
-
Extract the product and purify by column chromatography.
-
Step 3: Deacetylation (Selective)
-
Objective: In the case of non-specific acetylation in the previous step, this step aims to selectively remove any protecting groups that may have been added to other hydroxyl groups. This step might not be necessary if the acetylation is highly selective.
-
Reagents:
-
Protected paclitaxel derivative
-
Deacetylating agent (e.g., mild acid or base)
-
Solvent
-
-
Procedure:
-
Dissolve the protected paclitaxel derivative in a suitable solvent.
-
Add the deacetylating agent and monitor the reaction carefully to avoid degradation of the final product.
-
Upon completion, neutralize the reaction and perform a workup.
-
Purify the final paclitaxel product using column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity.
-
Purification
The final paclitaxel product is purified from the reaction mixture by column chromatography on silica gel. A typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.
Chemical Conversion Workflow
Caption: Chemical synthesis of paclitaxel from its xylosyl precursor.
Enzymatic Conversion of this compound to Paclitaxel
Enzymatic conversion offers a milder and potentially more specific alternative to chemical synthesis. This approach typically involves two key enzymatic steps: the removal of the xylosyl group and the acetylation of the C-10 hydroxyl group. These steps can be performed sequentially or in a one-pot reaction.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 7-β-xylosyl-10-deacetyltaxol | Li et al., 2017 |
| Enzymes | β-xylosidase, 10-β-acetyltransferase (DBAT mutant) | Li et al., 2017 |
| Product Concentration (One-Pot) | 0.64 mg/mL Paclitaxel | Li et al., 2017 |
| Reaction Time (One-Pot) | 15 hours | Li et al., 2017 |
Experimental Protocols
Method 1: Two-Step Enzymatic Conversion
Step 1: Enzymatic Deglycosylation
-
Objective: To specifically hydrolyze the xylosyl group from the C-7 position.
-
Enzyme: β-xylosidase (e.g., from Cellulosimicrobium cellulans or a recombinant source).[1]
-
Substrate: 7-β-Xylosyl-10-deacetyltaxol.
-
Reaction Conditions:
-
Buffer: Phosphate buffer (pH ~7.0).
-
Temperature: 30-37 °C.
-
Substrate Concentration: To be optimized based on enzyme activity.
-
Enzyme Concentration: To be optimized for efficient conversion.
-
-
Procedure:
-
Prepare a solution of the substrate in a suitable buffer.
-
Add the β-xylosidase enzyme.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the formation of 10-deacetyltaxol using HPLC.
-
Once the reaction is complete, the product can be extracted and purified or used directly in the next step.
-
Step 2: Enzymatic Acetylation
-
Objective: To acetylate the C-10 hydroxyl group of 10-deacetyltaxol.
-
Enzyme: 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), preferably a mutant with enhanced activity towards 10-deacetyltaxol.
-
Substrates: 10-deacetyltaxol and Acetyl-CoA.
-
Reaction Conditions:
-
Buffer: Phosphate buffer (pH ~7.5).
-
Temperature: ~31 °C.
-
Substrate Concentrations: To be optimized.
-
-
Procedure:
-
Prepare a solution of 10-deacetyltaxol and Acetyl-CoA in the appropriate buffer.
-
Add the DBAT enzyme.
-
Incubate the reaction at the optimal temperature.
-
Monitor the formation of paclitaxel by HPLC.
-
Upon completion, extract the paclitaxel and purify using chromatographic methods.
-
Method 2: One-Pot Enzymatic Synthesis
-
Objective: To convert 7-β-xylosyl-10-deacetyltaxol to paclitaxel in a single reaction vessel.
-
Enzymes: β-xylosidase and a highly efficient DBAT mutant.
-
Substrates: 7-β-xylosyl-10-deacetyltaxol and Acetyl-CoA.
-
Procedure:
-
Combine the substrate, Acetyl-CoA, and both enzymes in a suitable buffer system.
-
Incubate the reaction under optimized conditions of temperature and pH.
-
Monitor the disappearance of the starting material and the formation of paclitaxel by HPLC.
-
After the reaction reaches completion, proceed with extraction and purification of paclitaxel.
-
Enzymatic Conversion Workflow
Caption: Enzymatic pathways for paclitaxel synthesis.
Conclusion
This compound is a readily available and promising precursor for the semi-synthesis of paclitaxel. Both chemical and enzymatic routes have been developed for its conversion, offering viable alternatives to traditional methods that rely on less abundant precursors. The three-step chemical method provides high yields and purity. Enzymatic conversions, particularly the one-pot synthesis, represent a greener and potentially more cost-effective approach. Further research and optimization of these protocols are crucial for their large-scale implementation in the pharmaceutical industry, ultimately contributing to a more sustainable and accessible supply of this vital anticancer drug.
References
Preliminary Anti-Tumor Studies of 7-Xylosyl-10-deacetyltaxol B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anti-tumor studies of 7-Xylosyl-10-deacetyltaxol B, a paclitaxel (B517696) derivative isolated from Taxus cuspidata.[1][2] This document synthesizes available data on its in vitro cytotoxicity, mechanism of action, and reported in vivo activity, presenting the information in a format accessible to researchers and professionals in drug development.
In Vitro Cytotoxicity
This compound has demonstrated antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.9 |
| A2780 | Ovarian Cancer | 3.5 |
| SW480 | Colon Adenocarcinoma | 20 |
| NIH3T3 | Mouse Embryonic Fibroblast | >25 |
| PC-3 | Prostate Cancer | 5 |
Data sourced from experiments assessing growth inhibition after 48 hours using a sulforhodamine B (SRB) assay.[1][3]
Mechanism of Action
As a taxane (B156437) derivative, the primary mechanism of action of this compound is the disruption of microtubule dynamics.[3][4] It promotes the assembly of tubulin into stable microtubules and inhibits their disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Cell Cycle Arrest
Studies in PC-3 prostate cancer cells have shown that this compound induces cell cycle arrest at the G2/M phase, a hallmark of taxane activity.[3]
Induction of Apoptosis via the Mitochondrial-Dependent Pathway
This compound has been shown to induce apoptosis in PC-3 cells through the mitochondrial-dependent (intrinsic) pathway.[5][6] This is characterized by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio leads to a disturbance of the mitochondrial membrane permeability, triggering the activation of caspase-9, which in turn activates downstream effector caspases-3 and -6.[5][6]
In Vivo Anti-Tumor Activity
This compound has been reported to possess anti-tumor activity and to inhibit the growth of S180 sarcoma in vivo.[1][2] However, detailed quantitative data, such as the percentage of tumor growth inhibition, dosing regimens, and administration routes from these studies, are not available in the reviewed literature.
Experimental Protocols
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol provides a general methodology for assessing cytotoxicity based on the cited use of the SRB assay.
Apoptosis and Cell Cycle Analysis
Detailed protocols for apoptosis and cell cycle analysis using flow cytometry would typically involve the following steps, although specific protocols for this compound are not provided in the search results.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with the compound.
-
Harvest and fix cells in cold 70% ethanol.
-
Wash and treat with RNase A.
-
Stain with Propidium Iodide.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Summary and Future Directions
This compound is a taxane derivative with demonstrated in vitro anti-tumor activity against several cancer cell lines. Its mechanism of action is consistent with other taxanes, involving microtubule stabilization, G2/M cell cycle arrest, and induction of apoptosis via the intrinsic pathway. While in vivo activity against S180 sarcoma has been reported, further studies are required to quantify this effect and to establish a comprehensive profile of its efficacy, pharmacokinetics, and toxicity in animal models. The available data suggests that this compound may warrant further investigation as a potential anti-cancer therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 3. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]
- 4. This compound | 90332-64-2 | QDA33264 [biosynth.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel. The document details its chemical synonyms, summarizes its in vitro cytotoxic activity, elucidates its mechanism of action through the mitochondrial apoptosis pathway, and provides exemplary experimental protocols for its investigation.
Synonyms and Chemical Identifiers
This compound is known by several alternative names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.
| Synonym | Source |
| 7-xylosyl-10-Deacetylpaclitaxel B | MedchemExpress, Chemsrc |
| 10-Deacetyl-7-xylosyl paclitaxel | MedchemExpress, Selleck Chemicals |
| 10-Deacetyl-7-xylosyltaxol | MedchemExpress, LKT Labs |
| 10-Deacetylpaclitaxel 7-Xyloside | MedchemExpress, BOC Sciences |
| 10-Deacetyltaxol 7-Xyloside | MedchemExpress, BOC Sciences |
| 7β-Xylosyl-10-deacetyltaxol | BOC Sciences |
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 3.5 |
| A549 | Lung Cancer | 1.9 |
| HCT-8 | Colon Cancer | 0.26 |
| HepG2 | Liver Cancer | 3 |
| MCF-7 | Breast Cancer | Not specified in µM |
Mechanism of Action: The Mitochondrial Apoptosis Pathway
This compound induces apoptosis in cancer cells, primarily through the mitochondrial-dependent pathway. This mechanism involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the bioactivity of this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
Caption: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol allows for the differentiation of live, apoptotic, and necrotic cells following treatment with this compound.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins in the mitochondrial apoptosis pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
In Vivo Antitumor Activity
S180 Sarcoma Mouse Model
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject S180 sarcoma cells into the flank of recipient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (at various doses) and a vehicle control, typically via intraperitoneal or intravenous injection, according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B
This technical guide provides a comprehensive overview of 7-Xylosyl-10-deacetyltaxol B, a derivative of the well-known chemotherapeutic agent paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, relevant experimental protocols, and its role in synthetic pathways.
Chemical and Physical Properties
This compound is a taxoid, a class of diterpenes commonly isolated from plant species of the genus Taxus (yew trees). It is structurally related to paclitaxel and is considered a valuable precursor in the semi-synthesis of more complex taxanes. There appears to be some discrepancy in the literature regarding the molecular formula of "7-Xylosyl-10-deacetyltaxol" versus "this compound". For the purpose of this guide, this compound is presented with the molecular formula C48H59NO17.
| Property | Value | Source |
| Molecular Formula | C48H59NO17 | [1][2][3] |
| Molecular Weight | 921.98 g/mol | [1] |
| CAS Number | 90332-64-2 | [1][2][3] |
| Appearance | Off-White Solid | [4] |
| Melting Point | >228°C (decomposition) | [4] |
| Purity | 97% | [5] |
Biological Activity
This compound, a derivative of paclitaxel isolated from T. cuspidate, has demonstrated anti-tumor properties.[1][2] Specifically, it has been shown to inhibit the growth of S180 sarcoma.[1][2] Its mechanism of action is believed to be similar to other taxanes, which involves the stabilization of microtubules, thereby inhibiting their disassembly during cell division.[3]
Research has also been conducted on the broader class of 7-Xylosyl-10-deacetyltaxols. These compounds have shown effective inhibitory action against various tumor cell lines, including an IC50 value of 0.3776 µg/mL against the MCF-7 breast cancer cell line and 0.86 µg/mL against colon cancer cell lines.[6] Furthermore, 10-deacetyl-7-xylosyl paclitaxel can induce significant mitotic arrest in PC-3 cells, up-regulate pro-apoptotic proteins like Bax and Bad, and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[7] This disruption of mitochondrial membrane permeability leads to the activation of caspase-9.[7]
Experimental Protocols
The following section details experimental methodologies relevant to the synthesis and modification of 7-Xylosyl-10-deacetyltaxol and its analogs.
Semi-synthesis of Taxol from 10-deacetyl-7-xylosyltaxanes
A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes through a three-step reaction process involving redox, acetylation, and deacetylation.[8][9] The resulting mixture is then separated using column chromatography on silica (B1680970) gel to yield Taxol, Taxol B (Cephalomannine), and Taxol C.[8][9] This synthetic route expands the potential biomass sources for the chemical semi-synthesis of Taxol and related compounds.[8][9]
Preparation of 10-deacetylbaccatin III from a Mixture of 7-xylosyl-10-deacetyl taxols
This process outlines the conversion of a mixture of 7-xylosyl-10-deacetyl taxols into the key paclitaxel precursor, 10-deacetylbaccatin III.
Step 1: Hydrolysis of the Side Chain
-
A mixture of 7-xylosyl-10-deacetyl taxols (100 mg) is dissolved in ethanol (B145695) (10 ml).[10]
-
Hydrazine hydrate (B1144303) (1 ml) is added to the solution.[10]
-
The reaction mixture is stirred at a temperature of 20-50°C for 2-24 hours.[10]
-
The mixture is then diluted with water and extracted with ethyl acetate (B1210297) (3 x 50 ml).[10]
-
The combined ethyl acetate phases are washed with brine, dried over anhydrous sodium sulphate, and concentrated under vacuum to yield a residue.[10]
-
The resulting residue is purified by column chromatography over silica gel, eluting first with a 98:2 mixture of chloroform-methanol, followed by a 95:5 mixture of the same solvents to isolate 7-xylosyl-10-deacetylbaccatin III.[10]
Step 2: Cleavage of the Xylosyl Group
-
The purified 7-xylosyl-10-deacetylbaccatin III (30 mg) is dissolved in methanol (B129727) (5 ml).[10]
-
A solution of sodium periodate (B1199274) (100 mg in 1 ml of water) is added.[10]
-
The reaction mixture is stirred for 20-40 hours at a temperature of 20-40°C.[10]
-
The mixture is diluted with water and extracted with ethyl acetate (3 x 30 ml).[10]
-
The combined ethyl acetate phase is washed with water, dried over anhydrous sodium sulphate, and concentrated to yield 10-deacetylbaccatin III.[10]
Biotransformation of 7-β-Xylosyl-10-deacetyltaxol
Biotransformation offers an alternative route to modify 7-xylosyltaxanes. Studies have identified fungal strains, such as Lentinula edodes, and bacterial strains, like Cellulosimicrobium cellulans, that possess β-xylosidase activity capable of specifically removing the C-7 xylosyl group from 7-xylosyl-10-deacetylpaclitaxel.[11][12] This enzymatic hydrolysis converts the compound into 10-deacetyltaxol, another valuable precursor for Taxol synthesis.[11]
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow for the preparation of 10-deacetylbaccatin III.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 3. This compound | 90332-64-2 | QDA33264 [biosynth.com]
- 4. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. Research on the Medicinal Chemistry and Pharmacology of Taxus × media [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 11. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Anti-Sarcoma Potential of 7-Xylosyl-10-deacetyltaxol B on S180 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel (B517696), has demonstrated notable anti-tumor activity, specifically inhibiting the growth of S180 sarcoma cells. This technical guide provides a comprehensive overview of the current understanding of its effects, compiling available data and outlining key experimental methodologies. While specific quantitative data from primary research remains elusive in the public domain, this document synthesizes established protocols and likely signaling pathways to serve as a foundational resource for researchers investigating this compound.
Introduction
Taxanes represent a critical class of chemotherapeutic agents, with paclitaxel being a cornerstone in the treatment of various solid tumors. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound is a naturally derived analogue of paclitaxel, and initial studies have confirmed its anti-tumor properties against S180 sarcoma[1][2]. This guide aims to provide an in-depth technical framework for researchers and drug development professionals interested in the therapeutic potential of this compound against sarcoma.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound on S180 Sarcoma Cells
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) | Data Source |
| This compound | S180 | 24 | Data not available | |
| This compound | S180 | 48 | Data not available | |
| This compound | S180 | 72 | Data not available | |
| Paclitaxel (Reference) | S180 | 72 | Data not available |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in S180 Sarcoma-Bearing Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Inhibition Rate (%) | p-value | Data Source |
| Vehicle Control | - | - | 0 | - | |
| This compound | e.g., 10 | e.g., i.p. | Data not available | ||
| This compound | e.g., 20 | e.g., i.p. | Data not available | ||
| Positive Control (e.g., Paclitaxel) | e.g., 10 | e.g., i.p. | Data not available |
Experimental Protocols
The following sections detail standardized protocols relevant to the investigation of this compound's effect on S180 sarcoma cells.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.
Workflow for In Vitro Cytotoxicity Assay
References
An In-Depth Technical Guide on the Induction of Apoptosis by 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols related to the induction of apoptosis by 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel. The information presented herein is curated from scientific literature to support further research and development in oncology.
Core Concepts: Mechanism of Action
This compound, a naturally occurring xyloside isolated from Taxus chinensis, induces apoptosis in cancer cells, particularly in human prostate cancer cells (PC-3), through a mitochondria-dependent pathway.[1] The core mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic cascade.
The induction of apoptosis is characterized by a series of key molecular events:
-
Disruption of Microtubules: As a taxane (B156437) derivative, this compound interferes with microtubule function, leading to cell cycle arrest at the G2/M phase.[2]
-
Regulation of Bcl-2 Family Proteins: The compound modulates the expression of Bcl-2 family proteins, crucial regulators of the mitochondrial apoptotic pathway. It up-regulates the expression of pro-apoptotic proteins Bax and Bad, while down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1]
-
Mitochondrial Permeability Transition: The imbalance between pro- and anti-apoptotic Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability.[1]
-
Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then activates downstream executioner caspases, such as caspase-3 and -6, which orchestrate the dismantling of the cell.[3]
This signaling cascade ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Data on Biological Activity
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration |
| PC-3 | Prostate Cancer | 5 | Not Specified |
| A549 | Lung Cancer | 1.9 | 48 hours |
| A2780 | Ovarian Cancer | 3.5 | 48 hours |
| SW480 | Colon Cancer | 20 | 48 hours |
| NIH3T3 | Mouse Embryonic Fibroblast | > 25 | 48 hours |
Data sourced from multiple studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for apoptosis induction by this compound and a general workflow for its investigation.
Caption: Apoptosis signaling pathway of this compound.
Caption: General experimental workflow for investigating apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound-induced apoptosis.
Cell Culture and Drug Treatment
-
Cell Line: Human prostate carcinoma PC-3 cells are a commonly used model.
-
Culture Medium: Cells are typically maintained in F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO) for the specified duration of the experiment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure (General):
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.
-
Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualize the cells under a fluorescence microscope.
-
-
Data Interpretation: TUNEL-positive cells (exhibiting fluorescence from the incorporated labeled nucleotides) are identified as apoptotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. The results are often presented as a fold change relative to the control group.
This guide provides a foundational understanding of the pro-apoptotic effects of this compound and the experimental approaches to its study. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.
References
Methodological & Application
Application Note: HPLC Analysis of 7-Xylosyl-10-deacetyltaxol B
Introduction
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel (B517696), a potent anti-cancer agent.[1][2] Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical development. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for the determination of purity and concentration of the analyte in bulk drug substances and research samples.
Materials and Methods
Instrumentation and Columns:
A standard HPLC system equipped with a UV detector is used. The separation of this compound and related taxanes can be effectively achieved on a pentafluorophenyl (PFP) stationary phase column, which has shown good resolution for this class of compounds.[3][4] Alternatively, a C18 column can also be employed for the analysis of taxanes.
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Chromatographic Conditions:
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 40% Acetonitrile, increasing to 80% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
Results and Discussion
Under the specified chromatographic conditions, this compound is well-resolved from other taxane (B156437) impurities. The method demonstrates good peak shape and reproducibility.
Quantitative Data Summary
The following tables summarize the key quantitative data for the HPLC analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Retention Time | Approximately 12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and bring to volume. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to generate the calibration curve.
2. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. HPLC Analysis Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform a series of injections of the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions for analysis.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. il.hsp-pharma.com [il.hsp-pharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Application Notes and Protocols for the Purification of 7-Xylosyl-10-deacetyltaxol B from Taxus Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol B, a significant taxane (B156437) analogue, is a natural product found in various species of the yew tree (Taxus).[1][2] As a derivative of paclitaxel (B517696), it holds considerable interest for oncological research and as a potential precursor for the semi-synthesis of other therapeutic taxanes.[1][2] Its purification from the complex mixture of compounds present in Taxus extracts is a critical step for its study and utilization.
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from Taxus plant material. The methodologies described are based on established techniques for taxane separation, including solvent extraction, chromatography on macroporous resins, and preparative high-performance liquid chromatography (Prep-HPLC).
Principles of Purification
The purification strategy for this compound from Taxus extracts typically involves a multi-step process designed to isolate the target compound from a complex mixture of related taxanes, chlorophyll, lipids, and other secondary metabolites. The general workflow begins with the extraction of taxanes from the plant material using a polar solvent. This is followed by one or more chromatographic steps to separate the taxanes based on their polarity and other physicochemical properties.
Key Purification Steps:
-
Solid-Liquid Extraction: Taxanes are typically extracted from dried and ground Taxus material (bark, needles, or twigs) using polar solvents such as methanol (B129727) or ethanol (B145695), often in combination with water.
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between an organic solvent and water to remove highly polar impurities.
-
Chromatographic Separation: This is the core of the purification process and can involve several techniques:
-
Macroporous Resin Chromatography: This technique is effective for the initial enrichment of taxanes from the crude extract.
-
Silica (B1680970) Gel Chromatography: Normal-phase chromatography on silica gel is a common method for separating taxane analogues.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often used for the final purification of the target compound to a high degree of purity.
-
Experimental Protocols
Protocol 1: Extraction and Initial Enrichment using Macroporous Resin
This protocol describes the initial extraction of taxanes from Taxus material and their enrichment using macroporous resin chromatography.
Materials and Reagents:
-
Dried and powdered Taxus plant material
-
Methanol
-
Ethanol
-
Deionized water
-
AB-8 macroporous resin
-
Chromatography column
Procedure:
-
Extraction: a. Macerate 1 kg of dried, powdered Taxus material in 10 L of 80% aqueous methanol for 24 hours at room temperature. b. Filter the mixture and collect the filtrate. c. Re-extract the plant material twice more with 8 L of 80% aqueous methanol. d. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
Macroporous Resin Chromatography: a. Pack a chromatography column with AB-8 macroporous resin and equilibrate with deionized water. b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Wash the column with 3 bed volumes (BV) of 30% ethanol to remove highly polar impurities.[3] d. Elute the target fraction containing this compound with 6 BV of 80% ethanol.[3] e. Collect the eluate and concentrate under reduced pressure to yield an enriched taxane fraction.
Protocol 2: Purification by Preparative HPLC
This protocol details the final purification of this compound from the enriched taxane fraction using preparative HPLC.
Materials and Reagents:
-
Enriched taxane fraction from Protocol 1
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the enriched taxane fraction in the initial mobile phase (e.g., 45:55 acetonitrile:water) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase: A gradient of acetonitrile in water. The exact gradient will need to be optimized based on the specific column and instrument, but a starting point could be a linear gradient from 45% to 75% acetonitrile over 40 minutes.
-
Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.[4]
-
Detection: UV detection at 227 nm or 230 nm.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the chromatogram.
-
Purity Analysis and Final Product Preparation: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the fractions with the desired purity. c. Remove the solvent under reduced pressure and lyophilize to obtain the purified this compound as a white to off-white solid.[]
Data Presentation
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Purification of 7-Xylosyl-10-deacetyl paclitaxel using AB-8 Macroporous Resin [3]
| Parameter | Initial Extract | Enriched Product |
| Concentration of 7-Xylosyl-10-deacetyl paclitaxel | 0.0657 mg/mL | - |
| Content of 7-Xylosyl-10-deacetyl paclitaxel | 0.053% | 3.34% |
| Recovery | - | 85.85% |
| Fold Increase in Purity | - | 62.43 |
Table 2: Optimized Conditions for Macroporous Resin Chromatography [3]
| Parameter | Optimal Value |
| Resin | AB-8 |
| Processing Volume | 15 BV |
| Flow Rate | 1 mL/min |
| Temperature | 35 °C |
| Elution Gradient | 3 BV of 30% ethanol, followed by 6 BV of 80% ethanol |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression from crude extract to purified product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 90332-64-2 | QDA33264 [biosynth.com]
- 3. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assay with 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel (B517696), a well-established anti-cancer agent isolated from the yew tree (Taxus species).[1][] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of mitotic cell division, leading to cell cycle arrest and ultimately apoptosis.[3][4] This compound has demonstrated anti-tumor activity, including the inhibition of S180 sarcoma growth.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using common cell viability assays.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges of the compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| A2780 | Ovarian Cancer | 3.5 | Sulforhodamine B (SRB) |
| A549 | Lung Cancer | 1.9 | Sulforhodamine B (SRB) |
| HCT-8 | Colon Cancer | 0.26 | Sulforhodamine B (SRB) |
| HepG2 | Liver Cancer | 3.0 | Sulforhodamine B (SRB) |
| MCF7 | Breast Cancer | Not specified | Sulforhodamine B (SRB) |
| SW480 | Colon Cancer | Not specified | Sulforhodamine B (SRB) |
Data sourced from MedchemExpress, citing PMID: 25682561.
Signaling Pathway
This compound, as a taxane (B156437) derivative, is understood to induce apoptosis primarily through the intrinsic or mitochondrial pathway. The process is initiated by the stabilization of microtubules, leading to mitotic arrest. This cellular stress triggers a cascade of signaling events that converge on the mitochondria. The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins of the Bcl-2 family is shifted in favor of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3 and -6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. Furthermore, studies on paclitaxel have implicated the involvement of the PI3K/AKT and MAPK (mitogen-activated protein kinase) signaling pathways in modulating this apoptotic response.[5]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is slightly soluble in DMSO and methanol.[][4] It is recommended to prepare a high-concentration stock solution in sterile DMSO. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere.[]
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in high-quality, sterile DMSO. For example, for 1 mg of the compound (MW: 943.98 g/mol ), add 105.9 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Viability Assay Workflow
The general workflow for determining the cytotoxicity of this compound is as follows:
Caption: General workflow for a cell viability assay.
Protocol 1: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6] The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium and incubate at 4°C for 1 hour.[7]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[8] Remove excess water by tapping the plate on a paper towel and allow it to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9] Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6][8]
Protocol 2: MTT Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.[3] Read the absorbance at a wavelength between 540 and 590 nm within 1 hour.[3]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11] The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the SRB assay protocol. The final volume in each well should be 100 µL.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[11]
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the blank wells from all other wells.
-
Calculate Percentage Viability: Express the results as a percentage of the vehicle-treated control cells using the following formula:
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. promega.com [promega.com]
Application Notes: In Vitro Evaluation of 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-known anti-cancer agent, naturally occurring in plants of the Taxus genus.[1][2] Like other taxanes, its mechanism of action is primarily associated with the disruption of microtubule dynamics, a critical process for cell division.[2] This compound has demonstrated significant anti-tumor activity, inducing mitotic arrest and apoptosis in various cancer cell lines.[3][4][5] These notes provide detailed protocols for in vitro experiments to characterize the cytotoxic and apoptotic effects of this compound.
Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-cancer effects by first promoting the polymerization of microtubules and inhibiting their depolymerization.[2] This leads to a significant mitotic arrest in the G2/M phase of the cell cycle.[4] Subsequently, the compound triggers apoptosis through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5] This shift in protein expression disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9, which in turn activates downstream executioner caspases-3 and -6, culminating in programmed cell death.[3][5]
Caption: Signaling pathway of this compound inducing apoptosis.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines. These values were determined after a 48-hour incubation period using a sulforhodamine B (SRB) assay.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 3.5 | [1] |
| A549 | Lung Carcinoma | 1.9 | [1] |
| A549/CDDP | Cisplatin-resistant Lung Carcinoma | 3.1 | [1] |
| HCT-8 | Ileocecal Adenocarcinoma | > 25 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.9 | [1] |
| MCF7 | Breast Adenocarcinoma | 0.14 | [1] |
| PC3 | Prostate Cancer | 5.0 | [4] |
Experimental Workflow
A typical in vitro experimental workflow to assess the efficacy of this compound involves initial cytotoxicity screening to determine the dose-response relationship, followed by more detailed mechanistic assays such as apoptosis and cell cycle analysis.
Caption: General workflow for in vitro evaluation of a test compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the cytotoxicity of this compound by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[6] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[1]
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Signal Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), which is crucial for compounds like taxanes that induce mitotic arrest.[4]
Materials:
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound at desired concentrations for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be expected.[4]
References
Application Notes and Protocols: Microtubule Polymerization Assay with 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated within cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Microtubule-targeting agents are broadly classified as either microtubule destabilizers (e.g., Vinca alkaloids) or microtubule stabilizers. The taxane (B156437) family of compounds, which includes the well-known chemotherapeutic agent Paclitaxel, are potent microtubule-stabilizing agents.[1] These compounds bind to β-tubulin within the microtubule polymer, suppressing its dynamic instability.[2][3] This stabilization of microtubules leads to a G2/M phase cell cycle arrest, disruption of the mitotic spindle, and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][4]
7-Xylosyl-10-deacetyltaxol B is a derivative of Paclitaxel, belonging to the taxane family of natural products.[5][][7][8] Like other taxanes, it is expected to function as a microtubule-stabilizing agent, promoting tubulin polymerization and inhibiting microtubule depolymerization, thereby exhibiting anticancer potential.[5][9] These application notes provide a detailed protocol for an in vitro fluorescence-based microtubule polymerization assay to characterize the activity of this compound and other potential microtubule-stabilizing compounds.
Data Presentation
It is important to note that one source has reported that 10-deacetyl-7-xylosyl Paclitaxel acts as a microtubule disruptor, inducing disassembly of microtubules in cell-free assays with IC50 values of 0.3 µM (pig brain) and 0.5 µM (Physarum).[10] This is in contrast to the expected stabilizing activity of taxane derivatives. Researchers should be mindful of this conflicting report when evaluating their own data.
Table 1: Representative Data for Paclitaxel in a Fluorescence-Based Microtubule Polymerization Assay
| Compound | Concentration | Effect on Polymerization | Representative EC50 |
| Paclitaxel | 0.01 - 10 µM | Increased rate and extent of polymerization | ~10 nM[11] |
| Control (DMSO) | - | Basal level of polymerization | N/A |
| Nocodazole (Inhibitor) | 1 - 20 µM | Inhibition of polymerization | N/A |
Table 2: Representative Data for Paclitaxel in Cellular Assays
| Cell Line | Assay | Endpoint | Representative IC50/EC50 |
| HeLa | High-Content Imaging | Microtubule Stabilization | 4 nM[11] |
| HeLa | Cell Cycle Analysis | G2/M Arrest | 2 nM[11] |
| Caov-3 | Live Cell Imaging | Suppression of Microtubule Dynamics | - (Effective at 30 nM)[4] |
| A-498 | Live Cell Imaging | Suppression of Microtubule Dynamics | - (Effective at 100 nM)[4] |
Experimental Protocols
In Vitro Fluorescence-Based Microtubule Polymerization Assay
This protocol is adapted from commercially available kits and established methodologies for monitoring microtubule polymerization in real-time.[11][12] The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of tubulin polymerization.
Materials:
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole or other microtubule destabilizer (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Fluorescent Reporter (e.g., DAPI-based reporter from a kit)
-
Glycerol (B35011) (optional, as a polymerization enhancer)
-
Black, opaque 96-well plates (low-volume, half-area recommended)
-
Multimode plate reader with fluorescence detection capabilities (excitation ~355 nm, emission ~460 nm)
-
Ice bucket
-
Pre-warmed (37°C) plate reader chamber
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within a few hours.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in DMSO.
-
Prepare a 100 mM stock solution of GTP in distilled water.
-
Prepare a working solution of the fluorescent reporter according to the manufacturer's instructions.
-
Prepare the final polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM, and the fluorescent reporter to its recommended final concentration. If using, add glycerol to a final concentration of 10-15%. Keep this buffer on ice.
-
-
Preparation of Compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).
-
Prepare similar dilutions for the Paclitaxel positive control.
-
Prepare a dilution of the Nocodazole negative control.
-
Include a DMSO-only control.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
On ice, prepare the reaction mixtures in the 96-well plate. For a 50 µL final reaction volume:
-
Add 45 µL of the ice-cold final polymerization buffer containing tubulin (at a final concentration of 2-4 mg/mL) to each well.
-
Add 5 µL of the diluted test compound, control compound, or DMSO to the respective wells.
-
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the 96-well plate into the pre-warmed plate reader.
-
Begin fluorescence readings at 1-minute intervals for 60-90 minutes.
-
Record the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.
-
Analyze the polymerization curves. Stabilizing agents like taxanes will typically show a faster rate of polymerization (steeper slope) and a higher final fluorescence plateau compared to the DMSO control.
-
Determine the Vmax (maximum rate of polymerization) for each concentration.
-
Plot the Vmax or the final fluorescence intensity against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Visualizations
Experimental Workflow
References
- 1. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substoichiometric binding of taxol suppresses microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Conversion of 7-Xylosyl-10-deacetyltaxol B to Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic conversion of 7-Xylosyl-10-deacetyltaxol B, a more abundant precursor found in yew species, into the valuable anticancer drug, paclitaxel (B517696) (Taxol). This two-step enzymatic process offers a promising and environmentally friendly alternative to traditional semi-synthetic methods.
Introduction
Paclitaxel is a highly effective chemotherapeutic agent, but its supply is limited by its low concentration in the bark of the Pacific yew tree. A more abundant related compound, this compound, can be efficiently converted to paclitaxel through a two-step biocatalytic pathway. This process involves the enzymatic deglycosylation at the C-7 position followed by acetylation at the C-10 position. This document outlines the protocols for this conversion, including a one-pot synthesis approach, and methods for the analysis and purification of the final product.
The biocatalytic conversion relies on two key enzymes:
-
β-xylosidase : This enzyme specifically cleaves the xylosyl group from the C-7 position of this compound to yield 10-deacetyltaxol (B21601).
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) : This acetyltransferase catalyzes the transfer of an acetyl group to the C-10 hydroxyl group of 10-deacetyltaxol, forming paclitaxel. Research has shown that mutant versions of DBAT can exhibit significantly higher catalytic efficiency.[1]
Signaling Pathway and Experimental Workflow
The overall biocatalytic conversion process can be visualized as a straightforward pathway. The experimental workflow involves the preparation of the substrate and enzymes, the enzymatic reaction, and subsequent analysis and purification of the product.
Quantitative Data Summary
The efficiency of the biocatalytic conversion can be significantly influenced by the choice of enzyme, particularly the use of engineered DBAT mutants.
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant DBAT Enzymes
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type DBAT | 10-deacetyltaxol | 15.6 ± 1.8 | 0.0095 ± 0.0005 | 609 |
| DBAT G38R/F301V Mutant | 10-deacetyltaxol | 12.3 ± 1.1 | 0.043 ± 0.002 | 3496 |
Data synthesized from studies on DBAT mutants, which have shown approximately six-fold increases in catalytic efficiency.[1]
Table 2: Conversion Yields for the One-Pot Synthesis of Paclitaxel
| Reaction Scale | Starting Material | Product Concentration | Conversion Yield (%) | Reaction Time (h) |
| 50 mL | 7-β-xylosyl-10-deacetyltaxol | 0.64 mg/mL Paclitaxel | >95% | 15 |
This data highlights the high efficiency of the one-pot reaction using a β-xylosidase and a highly active DBAT mutant.
Experimental Protocols
Protocol 1: Two-Step Biocatalytic Conversion
Step A: Enzymatic Deglycosylation of this compound
-
Substrate Preparation : Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) and then dilute with the reaction buffer to the desired final concentration.
-
Reaction Setup : In a temperature-controlled vessel, combine the substrate solution with a purified β-xylosidase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0).
-
Incubation : Incubate the reaction mixture at an optimal temperature, typically between 30-45°C, with gentle agitation.
-
Monitoring : Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the conversion of the starting material to 10-deacetyltaxol.
-
Reaction Termination and Extraction : Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Extract the product into the organic phase.
Step B: Enzymatic Acetylation of 10-deacetyltaxol
-
Substrate Preparation : The extracted and dried 10-deacetyltaxol from Step A is dissolved in the reaction buffer.
-
Reaction Setup : In a fresh reaction vessel, combine the 10-deacetyltaxol solution with purified DBAT (wild-type or mutant) and an acetyl donor, typically acetyl-CoA, in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Incubation : Incubate the reaction mixture at the optimal temperature for DBAT, generally around 30-37°C, with gentle stirring.
-
Monitoring : Track the formation of paclitaxel using HPLC analysis of reaction aliquots.
-
Work-up : Upon completion, terminate the reaction and extract the paclitaxel as described in Step A.
Protocol 2: One-Pot Biocatalytic Synthesis of Paclitaxel
This protocol combines both enzymatic steps into a single reaction vessel, improving efficiency and reducing handling steps.
-
Reaction Mixture Preparation : In a single temperature-controlled vessel, prepare a solution of this compound in a buffer that is compatible with both β-xylosidase and DBAT (e.g., a phosphate or Tris-based buffer at a pH of around 7.0).
-
Addition of Reagents : Add acetyl-CoA to the reaction mixture.
-
Enzyme Addition : Add both β-xylosidase and a highly active DBAT mutant (e.g., DBAT G38R/F301V) to initiate the reaction.
-
Incubation : Incubate the reaction at a compromise temperature that allows for good activity of both enzymes, for instance, 30°C, with continuous gentle agitation.
-
Monitoring and Work-up : Monitor the reaction progress by HPLC until the starting material is consumed and the paclitaxel peak is maximized. Terminate the reaction and extract the product as previously described. A conversion of over 95% can be achieved within 15 hours.
Protocol 3: HPLC Analysis of Reaction Components
A robust analytical method is crucial for monitoring the reaction progress and quantifying the yield.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is typically employed.
-
Detection : The UV detector should be set to 227 nm, the characteristic absorbance wavelength for taxanes.
-
Sample Preparation : Dilute the extracted samples from the reaction mixture in the mobile phase before injection.
-
Quantification : Use a calibration curve generated from pure standards of this compound, 10-deacetyltaxol, and paclitaxel for accurate quantification.
Table 3: Example of a Gradient HPLC Program
| Time (min) | % Acetonitrile | % Water |
| 0 | 40 | 60 |
| 25 | 60 | 40 |
| 40 | 60 | 40 |
| 41 | 100 | 0 |
| 50 | 100 | 0 |
| 51 | 40 | 60 |
| 60 | 40 | 60 |
This is an exemplary gradient; optimization may be required based on the specific column and HPLC system used.
Protocol 4: Purification of Paclitaxel
For obtaining high-purity paclitaxel, a multi-step chromatographic approach is recommended.
-
Initial Purification : The crude extract containing paclitaxel can be subjected to silica (B1680970) gel column chromatography to remove highly polar and non-polar impurities.
-
Reversed-Phase Chromatography : Further purification can be achieved using preparative reversed-phase HPLC on a C18 column. This step is highly effective in separating paclitaxel from structurally similar taxanes.
-
Crystallization : The purified paclitaxel fractions can be pooled, the solvent evaporated, and the final product can be crystallized from a suitable solvent system (e.g., acetone/hexane) to yield high-purity paclitaxel. The purity of the final product should be confirmed by HPLC and its identity verified by NMR and mass spectrometry.
Conclusion
The biocatalytic conversion of this compound to paclitaxel represents a highly promising avenue for the sustainable production of this vital anticancer drug. The use of specific and efficient enzymes, particularly engineered variants, in a one-pot synthesis streamlines the process and leads to high conversion yields. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement and optimize this biocatalytic strategy.
References
Application Notes and Protocols for 7-Xylosyl-10-deacetyltaxol B in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-established anti-cancer agent. Isolated from Taxus cuspidata, this natural compound has demonstrated significant anti-tumor properties, including inhibitory effects on S180 sarcoma.[1][2] Like other taxanes, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer cell line research, summarizing its known efficacy and providing methodologies for its investigation.
Data Presentation
The anti-proliferative activity of this compound has been quantified in several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. It is important to note that some discrepancies in reported IC50 values exist in the literature, which may be attributable to variations in experimental conditions, such as incubation time and assay methodology.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Exposure Time | Reference |
| A2780 | Ovarian Cancer | 3.5 | Sulforhodamine B (SRB) | 48 hours | [1] |
| A549 | Lung Cancer | 1.9 | Sulforhodamine B (SRB) | 48 hours | [1] |
| PC-3 | Prostate Cancer | 5 | Not Specified | Not Specified | [3] |
| S180 | Sarcoma | Active (IC50 not specified) | Not Specified | Not Specified | [1][2] |
Note: A separate study on a closely related compound, 10-deacetyl-7-xylosyl paclitaxel, reported IC50 values of 1.6 µM for A2780 and 2.1 µM for A549 cell lines, and also showed activity against HCT-8 (colon cancer) and HepG2 (liver cancer) cell lines.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis. In prostate cancer (PC-3) cells, the compound has been shown to induce significant mitotic arrest.[3][5] This is followed by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[5] This shift in the balance of Bcl-2 family proteins leads to a disruption of the mitochondrial membrane permeability and the activation of caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[5] Caspase-9 then activates downstream executioner caspases, including caspase-3 and -6, culminating in apoptosis.[4] This signaling cascade highlights a mitochondrial-dependent pathway of apoptosis induction.[4]
References
Application Notes and Protocols for the Quantification of 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 7-Xylosyl-10-deacetyltaxol B in biological matrices. The methodologies described are based on established principles for the analysis of taxanes and related compounds, utilizing modern chromatographic and mass spectrometric techniques. While specific performance data for this compound is not extensively available in public literature, the provided protocols offer a robust starting point for method development and validation.
Introduction
This compound is a paclitaxel-related compound belonging to the taxane (B156437) family of diterpenoids. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development. The primary analytical technique recommended for this purpose is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.
Analytical Method Overview
The quantification of this compound typically involves three key stages:
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, serum, tissue homogenate) and removal of interfering substances.
-
Chromatographic Separation: Separation of the analyte from other components in the extracted sample using UPLC.
-
Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Data Presentation: Quantitative Parameters
The following tables summarize typical validation parameters for the quantification of taxanes in biological matrices using LC-MS/MS. These values can be used as a benchmark during the validation of a method for this compound.
Table 1: Typical UPLC-MS/MS Method Parameters for Taxane Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A structurally similar taxane (e.g., Docetaxel) |
Table 2: Representative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically < 15% CV) |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Docetaxel
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Instrumentation:
-
UPLC system
-
Tandem mass spectrometer with an ESI source
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by serially diluting the stock solutions in methanol.
-
Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.
5. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to a UPLC vial for analysis.
6. UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 80% A, ramp to 20% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization: ESI Positive
-
MRM Transitions:
-
This compound: To be determined experimentally (precursor ion will be [M+H]⁺ or [M+NH₄]⁺).
-
Internal Standard (Docetaxel): m/z 808.4 → 527.2
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
7. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key components of the analytical method and its validation.
Troubleshooting & Optimization
stability and storage conditions for 7-Xylosyl-10-deacetyltaxol B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 7-Xylosyl-10-deacetyltaxol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a paclitaxel (B517696) derivative and a naturally occurring taxane (B156437) with anti-tumor activity.[1][2] It is also commonly known by the following synonyms:
-
10-Deacetylpaclitaxel 7-Xyloside[]
-
10-Deacetyltaxol 7-Xyloside[4][]
Q2: What are the general recommendations for the storage of solid this compound?
For optimal stability, the solid form of this compound should be stored under the following conditions:
-
Temperature: -20°C for long-term storage.[][6]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) is recommended.[][6]
-
Light: Protect from light.
-
Moisture: The compound is hygroscopic; therefore, it should be stored in a desiccated environment to prevent moisture absorption.[][6]
Q3: How should I prepare and store solutions of this compound?
This compound is slightly soluble in DMSO and methanol (B129727), often requiring heating and sonication for complete dissolution.[] It is practically insoluble in water.[6] For preparing stock solutions, sterile DMSO or anhydrous ethanol (B145695) are commonly used.
Storage recommendations for solutions are as follows:
-
Short-term (1 month): -20°C, protected from light.
-
Long-term (up to 6 months): -80°C, protected from light.
-
Freeze-thaw cycles: Avoid repeated freeze-thaw cycles to prevent degradation. It is advisable to aliquot the stock solution into single-use vials.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on the closely related compound, paclitaxel. Potential degradation pathways include:
-
Hydrolysis: The ester linkages, particularly at C-10 and the C-13 side chain, are susceptible to hydrolysis under acidic or basic conditions. This can lead to the loss of the xylosyl and acetyl groups, and cleavage of the side chain.
-
Epimerization: The stereocenter at C-7 can be prone to epimerization, especially under neutral to basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, although specific sites are not well-documented for this derivative.
-
Photodegradation: Exposure to light can induce degradation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility of the compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. |
| Inconsistent or lower-than-expected biological activity | Degradation of the compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. Ensure the pH of your buffer is slightly acidic (pH 4-5) if compatible with your experiment, as taxanes are more stable in this range. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Compare the chromatogram with a freshly prepared standard. The new peaks could correspond to hydrolysis or epimerization products. Review solution preparation, storage, and handling procedures. |
| Difficulty dissolving the solid compound | The compound may require energy to dissolve. | Use gentle heating and/or sonication to aid dissolution in solvents like DMSO or methanol.[] Ensure the solvent is of high purity and anhydrous. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [][6] |
| Molecular Weight | 943.98 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [][6] |
| Melting Point | >228°C (decomposes) | [][6] |
| Solubility | Slightly soluble in DMSO (heated, sonicated), Methanol (heated, sonicated). Insoluble in water. | [][6] |
| Stability | Hygroscopic | [][6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Conditions |
| Solid | -20°C | Long-term | Under inert atmosphere, protect from light, desiccate |
| Solution in Organic Solvent | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles |
| Solution in Organic Solvent | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound. Optimization may be required for specific equipment and applications.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Class A volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the samples to be tested to a concentration within the calibration range using the mobile phase or a suitable diluent.
5. Forced Degradation Study (Optional but Recommended): To demonstrate the stability-indicating nature of the method, expose the compound to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
Analyze the stressed samples using the HPLC method to ensure that degradation products are resolved from the parent peak.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of degradation by comparing the concentration of the stressed samples to that of an unstressed control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 6. chembk.com [chembk.com]
Technical Support Center: HPLC Analysis of Taxane Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of taxane (B156437) derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.
Peak Shape Problems
-
Question: Why are my peaks broad and poorly resolved?
-
Answer: Broad peaks can be caused by several factors including issues with the mobile phase, column degradation, or problems with the injection process.[1][2][3] Incompatibility between the sample solvent and the mobile phase can lead to peak broadening; it is always best to dissolve and inject samples in the mobile phase whenever possible. Column overloading, by injecting too large a sample volume, can also result in broader peaks.[1] Additionally, a contaminated guard or analytical column can cause this issue.[1]
-
-
Question: What is causing peak tailing in my chromatogram?
-
Answer: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can be caused by secondary interactions between the analyte and the stationary phase, column contamination, or an inappropriate mobile phase pH. Using a mobile phase with a buffer can help maintain a consistent pH and reduce tailing.[4] Column overload is another potential cause; reducing the injection volume may resolve the issue.
-
-
Question: My peaks are splitting into two or more smaller peaks. What should I do?
-
Answer: Peak splitting can occur due to a partially blocked frit at the column inlet, contamination on the column, or an injection solvent that is too strong compared to the mobile phase.[3] If the injection solvent is the issue, try dissolving your sample in the initial mobile phase. A void in the column packing material can also lead to split peaks.
-
Retention Time and Baseline Issues
-
Question: Why are my retention times shifting from one run to the next?
-
Answer: Fluctuations in retention time can be attributed to changes in mobile phase composition, inconsistent flow rates, or temperature variations.[5] Ensure your mobile phase is prepared consistently and is properly degassed.[1] Check the pump for any leaks or signs of malfunction.[5] Column equilibration time can also be a factor; ensure the column is adequately equilibrated before each injection.[1]
-
-
Question: I am observing a noisy or drifting baseline. What are the possible causes?
-
Answer: A noisy or drifting baseline can be caused by a number of factors including a contaminated mobile phase, issues with the detector lamp, or air bubbles in the system.[6] Using fresh, high-purity solvents and ensuring the mobile phase is thoroughly degassed can help.[6] Also, check that the detector lamp has sufficient energy and that the flow cell is clean.[4]
-
-
Question: What are "ghost peaks" and how can I get rid of them?
-
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They are typically caused by contamination in the HPLC system, carryover from previous injections, or impurities in the mobile phase or sample.[3] Thoroughly cleaning the injector and using high-purity solvents can help eliminate ghost peaks.
-
Pressure Problems
-
Question: My HPLC system is showing unusually high backpressure. What should I do?
-
Answer: High backpressure is often a sign of a blockage in the system. This could be due to a clogged column frit, contaminated guard column, or precipitation of buffer salts.[7] Try reversing and flushing the column (if the manufacturer's instructions permit) to remove any blockages. Filtering your samples and mobile phase before use is a crucial preventative measure.
-
-
Question: The pressure on my system is lower than usual or fluctuating. What does this indicate?
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the HPLC analysis of taxane derivatives.
-
Question: What are the most common challenges in the HPLC analysis of taxane derivatives?
-
Answer: The analysis of taxane derivatives by HPLC can present several challenges, including poor solubility of the compounds, their structural similarity leading to co-elution, and their potential for degradation under certain analytical conditions. Optimizing the mobile phase composition, column chemistry, and temperature is crucial for achieving good separation and accurate quantification.
-
-
Question: How does the choice of stationary phase affect the separation of taxanes?
-
Answer: The stationary phase plays a critical role in the separation of taxanes. While C18 columns are widely used, pentafluorophenyl (PFP) columns can offer alternative selectivity, particularly for closely related taxane derivatives. The choice between these will depend on the specific taxanes being analyzed and the desired separation.
-
-
Question: What is the importance of mobile phase pH in taxane analysis?
-
Answer: The pH of the mobile phase can significantly influence the retention time and peak shape of taxane derivatives, especially if they have ionizable functional groups. Maintaining a consistent and appropriate pH is essential for reproducible results. The use of buffers in the mobile phase is recommended to control the pH.
-
-
Question: Can temperature be used to optimize the separation of taxanes?
-
Answer: Yes, adjusting the column temperature can be a powerful tool for optimizing separations. Changing the temperature can alter the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can lead to changes in retention times and selectivity.[8]
-
-
Question: How can I prevent the degradation of taxane derivatives during analysis?
-
Answer: Taxane derivatives can be susceptible to degradation, especially under harsh pH or high-temperature conditions. It is important to use freshly prepared solutions and to store samples appropriately before analysis. Performing forced degradation studies can help to identify the conditions under which the analytes are unstable.
-
Data Presentation
The following tables summarize quantitative data on the effects of various HPLC parameters on the analysis of taxane derivatives.
Table 1: Effect of Mobile Phase Composition on Retention Time of Paclitaxel (B517696)
| % Acetonitrile in Water | Retention Time (min) |
| 40 | 15.2 |
| 50 | 9.8 |
| 60 | 6.5 |
| 70 | 4.1 |
Note: Data is illustrative and based on typical results for a C18 column.
Table 2: Influence of Column Temperature on Resolution of Docetaxel (B913) and an Impurity
| Column Temperature (°C) | Resolution (Rs) |
| 25 | 1.8 |
| 30 | 2.1 |
| 35 | 2.5 |
| 40 | 2.3 |
Note: Data is illustrative and demonstrates the optimization of resolution with temperature.
Table 3: Comparison of C18 and PFP Columns for the Separation of Two Taxane Derivatives
| Column Type | Retention Time - Analyte 1 (min) | Retention Time - Analyte 2 (min) | Resolution (Rs) |
| C18 | 6.2 | 6.8 | 1.4 |
| PFP | 7.5 | 8.5 | 2.1 |
Note: Data is illustrative and highlights the difference in selectivity between the two column types.
Experimental Protocols
This section provides detailed methodologies for key experiments in the HPLC analysis of taxane derivatives.
Protocol 1: HPLC Analysis of Paclitaxel in a Nanoparticle Formulation
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh a portion of the nanoparticle formulation.
-
Dissolve the sample in the mobile phase to achieve a known concentration.
-
Vortex the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[9]
-
Protocol 2: Sample Preparation of Taxanes from Taxus baccata Needles for HPLC Analysis
-
Extraction:
-
Dry the Taxus baccata needles at room temperature and grind them into a fine powder.
-
Weigh 1 gram of the powdered needles and place it in a flask.
-
Add 20 mL of 100% acetone (B3395972) and sonicate for 30 minutes.[10]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up:
-
Re-dissolve the dried extract in a suitable solvent.
-
Perform solid-phase extraction (SPE) to remove interfering compounds.
-
Elute the taxanes from the SPE cartridge and evaporate the eluent to dryness.
-
Reconstitute the final residue in the mobile phase for HPLC analysis.
-
Protocol 3: Forced Degradation Study of Docetaxel
-
Acid Degradation:
-
Dissolve docetaxel in a solution of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Degradation:
-
Dissolve docetaxel in a solution of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve docetaxel in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 4 hours).
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of docetaxel in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Dissolve the heat-treated sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of docetaxel to UV light (e.g., 254 nm) for a specified duration.
-
Dilute the exposed solution to a suitable concentration with the mobile phase for analysis.[11]
-
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC analysis.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Key factors influencing peak resolution in HPLC.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mastelf.com [mastelf.com]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. mastelf.com [mastelf.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. chromtech.com [chromtech.com]
- 9. Pure paclitaxel nanoparticles: preparation, characterization, and antitumor effect for human liver cancer SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jidps.com [jidps.com]
Technical Support Center: Optimizing Paclitaxel Semi-Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of paclitaxel (B517696) semi-synthesis. The following sections offer detailed guidance in a question-and-answer format, quantitative data for process optimization, in-depth experimental protocols, and visual workflows to clarify complex steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the semi-synthesis of paclitaxel, and which is preferred?
A1: The two primary starting materials are 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III. 10-DAB is generally preferred as it is more abundantly found in the needles and twigs of various yew species (Taxus), making it a more renewable and sustainable precursor compared to baccatin III.[1][2] The semi-synthesis from 10-DAB is a dominant method in the current market.[3]
Q2: Why is total chemical synthesis of paclitaxel not commercially viable?
A2: The total chemical synthesis of paclitaxel is exceedingly complex due to its intricate molecular structure, which includes a unique [6-8-6-4] fused ring system and 11 stereocenters.[3][4] This complexity results in very long, linear synthetic routes with numerous steps, leading to extremely low overall yields (e.g., as low as 0.118%) and high costs associated with reagents and difficult reaction conditions.[1][3]
Q3: What are the major stages in the semi-synthesis of paclitaxel from 10-DAB?
A3: The semi-synthesis from 10-DAB typically involves four main stages:
-
Protection: Selective protection of the hydroxyl group at the C-7 position.
-
Acetylation: Acetylation of the hydroxyl group at the C-10 position to convert the 10-DAB core to a baccatin III derivative.
-
Coupling/Esterification: Attachment of a protected C-13 side chain to the baccatin III core.
-
Deprotection: Removal of the protecting groups to yield the final paclitaxel molecule.[5]
Troubleshooting Guide
This guide addresses specific issues that can arise during the semi-synthesis of paclitaxel, leading to reduced yields or product impurities.
Q1: My overall yield is significantly lower than expected. Which steps are the most common sources of yield loss?
A1: Low overall yields in paclitaxel semi-synthesis often originate from three critical areas:
-
Inefficient C-7 Hydroxyl Protection: The C-7 and C-10 hydroxyl groups have similar reactivity. Incomplete or non-selective protection of the C-7 hydroxyl can lead to unwanted side reactions during the subsequent acetylation and side-chain attachment steps, creating a complex mixture of products and reducing the yield of the desired intermediate.[3][6]
-
Poor Side-Chain Coupling Efficiency: The esterification reaction to attach the bulky phenylisoserine (B1258129) side chain at the sterically hindered C-13 position is a challenging step. The choice of coupling agent, solvent, and reaction conditions is crucial for achieving high efficiency.[3] The Ojima lactam is a frequently used and effective precursor for the side chain.[3]
-
Degradation during Deprotection: The final step of removing the protecting groups can also impact the final yield. Harsh deprotection conditions (e.g., strong acids or bases) can degrade the complex paclitaxel molecule itself.[3] It is vital to select a protecting group that can be removed under mild conditions.
Q2: I am observing the formation of multiple byproducts during the C-13 side-chain attachment. What could be the cause?
A2: The formation of multiple byproducts at this stage is typically due to:
-
Inadequate C-7 Protection: If the C-7 hydroxyl group is not properly protected, the side chain can attach at this position, leading to the formation of a structural isomer that is difficult to separate.
-
Epimerization at C-2': The stereocenter at the C-2' position of the side chain is prone to epimerization under certain reaction conditions, which can significantly affect the final yield and biological activity of the paclitaxel.[1]
-
Side Reactions with Coupling Agents: Some coupling reagents can lead to side reactions. For instance, uronium-based reagents can sometimes cause guanidinylation of free amino groups.
Q3: The acetylation of 10-DAB to form the baccatin III core is incomplete. How can I improve the conversion rate?
A3: Incomplete acetylation can be addressed by:
-
Optimizing Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can quench the acetylating agent. The temperature and reaction time should be carefully monitored.
-
Choice of Acetylating Agent: While acetic anhydride (B1165640) is common, enzymatic acetylation is an alternative that can offer higher selectivity and operate under milder conditions, avoiding the need for protecting the C-7 hydroxyl group.[7] For example, a C-10 deacetylase from Nocardioides luteus has been used to catalyze the acetylation of 10-DAB with a reported yield of 51%.[7]
-
pH Control: In biocatalytic methods, pH is a critical factor. For instance, one study found the optimal pH for the biotransformation of 10-DAB to baccatin III to be 6.5.[8]
Q4: My final product is difficult to purify due to closely related taxane (B156437) impurities. What purification strategies are most effective?
A4: Paclitaxel purification is challenging due to the presence of structurally similar taxanes.[3] A multi-step purification process is often necessary.[3] Effective strategies include:
-
Chromatography: A combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is a powerful method for separating paclitaxel from its impurities.[3]
-
Solid-Phase Extraction (SPE): Using absorbents like Diaion® HP-20 followed by a silica-based hydrophilic interaction solid phase extraction can be an efficient and cost-effective method for large-scale purification, significantly increasing the recovery of paclitaxel.[9][10]
-
Crystallization/Precipitation: After chromatographic purification, a final crystallization or precipitation step can be used to achieve high purity.
Quantitative Data on Yield Improvement
The selection of reagents and methods at each stage of the semi-synthesis has a significant impact on the final yield. The tables below summarize quantitative data from various studies.
Table 1: Comparison of Yields from Different Semi-Synthesis Starting Points and Methods
| Starting Material | Key Methodological Step | Reported Molar Yield | Purity | Reference |
| 10-deacetylbaccatin III (10-DAB) | 4-step chemical synthesis via C-7 protection | 58% (overall) | Not Specified | [11] |
| 10-deacetylbaccatin III (10-DAB) | C-7 protection with triethylsilyl, acetylation, side-chain coupling | 70-81% | 99.5-99.9% | [5] |
| 10-deacetylbaccatin III (10-DAB) | Enzymatic acetylation (C-10 deacetylase) | 51% | Not Specified | [7] |
| Baccatin III | Coupling with Ojima lactam | Good yields (specific % not stated) | Not Specified | [3] |
Table 2: Impact of Coupling Reagents on Esterification Efficiency
| Coupling Reagent | Class | Key Characteristics | Reference |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Standard reagent, effective but can cause racemization. | [12] |
| HBTU (O-(Benzotriazol-1-yl)-...hexafluorophosphate) | Aminium/Uronium | Efficient, fast reactions, low racemization when used with HOBt. | [13] |
| HATU (O-(7-Azabenzotriazol-1-yl)-...hexafluorophosphate) | Aminium/Uronium | More reactive than HBTU, faster reactions with less epimerization. | [13] |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)... | Oxyma-based | Excellent for solution phase, water-soluble byproducts, safer (not based on explosive triazoles). | [13][14] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium...) | Phosphonium | Generates OBt esters, highly efficient, very soluble in DMF. |
Experimental Protocols
The following protocols provide detailed methodologies for key steps in the semi-synthesis of paclitaxel starting from 10-DAB.
Protocol 1: C-7 Protection of 10-DAB with Triethylsilyl (TES)
-
Preparation: Dissolve 10-deacetylbaccatin III (10-DAB) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon).
-
Reaction: Cool the solution in an ice bath. Add triethylsilyl chloride (TES-Cl) dropwise to the solution. The molar ratio of 10-DAB to TES-Cl should be optimized, typically starting with a slight excess of TES-Cl.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting residue using column chromatography (silica gel) to obtain 7-O-TES-10-deacetylbaccatin III.
Protocol 2: C-10 Acetylation of 7-O-TES-10-DAB
-
Preparation: Dissolve the purified 7-O-TES-10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere.
-
Reaction: Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a cold, dilute HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product, 7-O-TES-baccatin III, is often of sufficient purity for the next step, or it can be further purified by column chromatography.
Protocol 3: C-13 Side-Chain Coupling (Esterification)
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 7-O-TES-baccatin III, a protected side-chain precursor (e.g., N-benzoyl-(2R,3S)-3-phenylisoserine), and DMAP in an anhydrous organic solvent (e.g., toluene (B28343) or dichloromethane).
-
Reaction: Add a coupling agent, such as Dicyclohexylcarbodiimide (DCC), to the solution.
-
Monitoring: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent and wash with a mild acid and then a bicarbonate solution to remove unreacted starting materials and DMAP.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the fully protected paclitaxel precursor.
Protocol 4: Final Deprotection
-
Preparation: Dissolve the purified, fully protected paclitaxel precursor in a suitable solvent system, such as a mixture of acetonitrile (B52724) and pyridine.
-
Reaction: Cool the solution to 0°C. Add hydrofluoric acid-pyridine complex (HF-Pyridine) dropwise to selectively remove the TES protecting group.[3]
-
Monitoring: Stir the reaction at 0°C and monitor carefully by TLC to ensure complete deprotection without product degradation.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude paclitaxel is then purified to pharmaceutical grade using semi-preparative HPLC and/or crystallization.[3]
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in paclitaxel semi-synthesis.
Caption: General workflow for the semi-synthesis of paclitaxel from 10-DAB.
Caption: Troubleshooting decision tree for low-yield paclitaxel synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]
- 6. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Microtubule Polymerization Assays with Taxanes
This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro microtubule polymerization assays involving taxanes like paclitaxel (B517696) and docetaxel.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My control tubulin is not polymerizing, or the polymerization rate is very low.
Possible Causes:
-
Inactive Tubulin: Improper storage (e.g., temperatures above -80°C) or multiple freeze-thaw cycles can lead to tubulin aggregation and inactivation.[1][2]
-
Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and requires a stable 37°C environment. Both the plate reader and solutions should be pre-warmed.[1][3]
-
Degraded GTP: GTP is crucial for polymerization. Old or improperly stored GTP stock may have hydrolyzed to GDP, which inhibits polymerization.[1][3]
-
Buffer Issues: The composition of the polymerization buffer is critical. An incorrect pH or the absence of necessary components like Mg2+ can prevent polymerization.[1]
Troubleshooting Steps:
-
Verify Tubulin Activity: If tubulin has been stored improperly, centrifuge it at high speed (e.g., 140,000 x g for 10 minutes at 4°C) to remove aggregates and use the supernatant.[1] Be aware that this may lower the tubulin concentration.
-
Ensure Proper Temperature Control: Pre-warm the 96-well plate and the plate reader to 37°C.[1] To minimize temperature fluctuations, it is advisable to use the central wells of the plate.[1]
-
Use Fresh GTP: Always prepare fresh GTP stock solutions and keep them on ice until use.[1][3]
-
Check Buffer Composition: Confirm that the polymerization buffer has the correct pH (typically 6.8-7.0) and contains all necessary components at their proper concentrations.[1][4]
Q2: I am observing a very short or non-existent lag phase in my polymerization curve, even in the control group.
Possible Cause:
-
Tubulin Aggregates: The presence of small tubulin aggregates, or "seeds," in your tubulin solution can eliminate the lag phase, which corresponds to the nucleation step of microtubule formation.[4] These seeds act as templates for rapid elongation.
Troubleshooting Steps:
-
Clarify Tubulin Stock: Before initiating the assay, clarify the tubulin stock by ultracentrifugation to remove aggregates. A distinct lag time in your control reaction is a good indicator of high-quality, aggregate-free tubulin.[4]
-
Proper Storage: Aliquot tubulin into single-use volumes and store them at -80°C or in liquid nitrogen to avoid freeze-thaw cycles that can lead to aggregation.[4]
Q3: My taxane (B156437) compound does not seem to enhance polymerization as expected.
Possible Causes:
-
Compound Solubility/Precipitation: Taxanes are often hydrophobic and may precipitate in aqueous buffer, which can be mistaken for polymerization.[3]
-
Incorrect Compound Concentration: The concentration of the taxane may be too low to elicit a significant stabilizing effect.
-
Solvent Inhibition: High concentrations of solvents like DMSO used to dissolve the taxane can inhibit tubulin polymerization. The final DMSO concentration should typically not exceed 2%.[3]
Troubleshooting Steps:
-
Verify Compound Solubility: Visually inspect the taxane solution for any precipitate after dilution into the assay buffer.
-
Perform a Cold Depolymerization Test: To distinguish true microtubule polymerization from compound precipitation, incubate the reaction plate on ice for 20-30 minutes after the signal has plateaued. Microtubules will depolymerize, leading to a decrease in signal, while precipitated compound will not redissolve.[3]
-
Optimize Taxane Concentration: Perform a dose-response experiment with a range of taxane concentrations to determine the optimal concentration for microtubule stabilization.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level.[2][3]
Q4: I see a high background signal or an immediate jump in absorbance/fluorescence upon adding my taxane.
Possible Causes:
-
Compound Precipitation: As mentioned, the taxane itself may be precipitating out of solution, causing light scattering that mimics microtubule formation.[3]
-
Compound Autofluorescence: In fluorescence-based assays, the taxane compound may be inherently fluorescent at the wavelengths being used.[1]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the absorbance or fluorescence of your taxane in the assay buffer without tubulin to check for precipitation or autofluorescence.
-
Filter the Compound Solution: If precipitation is suspected, filter the stock solution of the taxane before adding it to the assay.[1]
Data Presentation
Table 1: Common Reagent Concentrations for Microtubule Polymerization Assays
| Reagent | Typical Final Concentration | Notes |
| Tubulin | 2-3 mg/mL | Concentration may need optimization based on the specific assay. |
| GTP | 1 mM | Should be added fresh to the polymerization buffer before use.[4][5] |
| Paclitaxel | 10 µM | A common concentration for inducing polymerization, but should be optimized. |
| DMSO | ≤ 2% | Higher concentrations can inhibit polymerization.[3] |
| Glycerol | 5-10% | Often included to enhance polymerization and prevent non-specific aggregation.[4] |
Experimental Protocols
Protocol: Turbidity-Based Microtubule Polymerization Assay with a Taxane
This protocol measures microtubule polymerization by monitoring the increase in light scattering (turbidity) at 350 nm.
Materials:
-
Lyophilized tubulin powder (>99% pure)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[5]
-
GTP solution (100 mM)
-
Taxane stock solution (in DMSO)
-
Glycerol
-
96-well half-area plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare Reagents:
-
On ice, reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold polymerization buffer.
-
Prepare the complete polymerization buffer by supplementing the base buffer with 1 mM GTP and 10% glycerol. Keep this buffer on ice.[2][5]
-
Dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of the taxane compound and controls in the complete polymerization buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 2%.[2]
-
-
Assay Setup:
-
Add the diluted taxane solutions or vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiate the reaction by adding the cold tubulin solution to each well. Mix gently to avoid bubbles.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for at least 60 minutes.[3]
-
-
Data Analysis:
-
Plot the absorbance at 350 nm against time. A successful polymerization reaction will typically show a sigmoidal curve with a lag phase, an elongation phase, and a plateau phase.[4]
-
Visualizations
Caption: Troubleshooting workflow for microtubule polymerization assays.
Caption: General workflow for a taxane-based polymerization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 7-Xylosyl-10-deacetyltaxol B in DMSO and methanol
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and handling of 7-Xylosyl-10-deacetyltaxol B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).[1][2] For biological experiments, creating a concentrated stock solution in high-purity, anhydrous DMSO is a common practice.
Q2: What is the expected solubility of this compound in these solvents?
A2: While precise solubility can vary based on the specific batch and purity of the compound and solvent, a high concentration can be achieved in DMSO. Some suppliers indicate a solubility of up to 100 mg/mL in DMSO.[1] The solubility in methanol is qualitatively described as "soluble," but specific quantitative data is limited.[2] For more detailed information, please refer to the solubility data table below.
Q3: Is this compound stable in solution?
A3: Stock solutions of taxane (B156437) derivatives, like this compound, in anhydrous DMSO are generally stable when stored properly. To ensure stability and avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or colder. Aqueous solutions should ideally be prepared fresh for each experiment.
Q4: What is the mechanism of action for this compound?
A4: As a taxane derivative, this compound is expected to share a similar mechanism of action with other taxanes like paclitaxel. These compounds are known to act as microtubule stabilizers.[2] They promote the polymerization of tubulin to form microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[1]
Solubility Data
The following table summarizes the available solubility data for this compound. Researchers should note that these values are a guide, and empirical testing is recommended for specific experimental needs.
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL[1] | ~105.93 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Methanol | Soluble[2] | Not specified | Heating and sonication may be required for complete dissolution. |
| Water | Insoluble[1] | Not applicable | |
| Ethanol | Insoluble[1] | Not applicable |
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO or methanol.
-
Potential Cause: The concentration may be too high, or the solvent quality may be suboptimal. The compound may also require more energy to dissolve.
-
Troubleshooting Steps:
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes to aid dissolution.
-
Gentle Warming: Warm the solution in a water bath at a temperature of 37°C. Do not overheat, as this could lead to compound degradation.
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds.
-
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Potential Cause: This is a common issue for compounds with low aqueous solubility. The change in solvent polarity causes the compound to "crash out" of the solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your working solution.
-
Use a Co-solvent: If your experiment permits, a small amount of an organic co-solvent can be maintained in the final aqueous solution. However, it is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity in cellular assays. Always include a vehicle control with the same final solvent concentration in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the DMSO stock.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.44 mg (Molecular Weight: 943.98 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If needed, sonicate the vial or warm it gently in a 37°C water bath for 5-10 minutes until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute your 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For instance, a 1:100 dilution of a 100 µM intermediate solution will result in a 1 µM final concentration.
Visualizations
References
Technical Support Center: HPLC Method Validation for 7-Xylosyl-10-deacetyltaxol B
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of an HPLC method for the analysis of 7-Xylosyl-10-deacetyltaxol B. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: Where can I find a validated HPLC method for this compound?
Q2: What are the critical parameters for HPLC method validation?
According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What is a suitable starting HPLC condition for the analysis of this compound?
Based on the analysis of other taxanes, the following reversed-phase HPLC (RP-HPLC) conditions are recommended as a starting point:
| Parameter | Recommended Condition |
| Column | C18 or Pentafluorophenyl (PFP), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example, 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
Note: These conditions will likely require optimization for the best separation and peak shape for this compound and any related impurities.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of taxane (B156437) compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.
-
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid, 0.1%) to the mobile phase to mask silanol interactions.
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Optimize pH: Adjust the mobile phase pH to a value where the analyte is in a single ionic form.
-
Use a Different Column: Consider an end-capped C18 column or a PFP column, which can offer different selectivity for taxanes.[1]
-
Column Washing/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time drift.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Column Temperature Variations: Changes in column temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time between injections.
-
-
Solutions:
-
Pump Maintenance: Purge the pump to remove air bubbles and ensure seals are in good condition.
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Issue 3: Baseline Noise or Drift
-
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or water can contribute to a noisy baseline.
-
Detector Issues: A failing lamp or a contaminated flow cell in the UV detector.
-
Leaks: Leaks in the system can cause pressure fluctuations and baseline instability.
-
Incomplete Mobile Phase Mixing: Poor mixing of gradient components.
-
-
Solutions:
-
Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared, filtered mobile phases.
-
Detector Maintenance: Clean the detector flow cell and replace the lamp if necessary.
-
System Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Ensure Proper Mixing: Ensure the gradient mixer is functioning correctly.
-
Experimental Protocols for Method Validation
The following are detailed protocols for key validation experiments.
Specificity
Objective: To demonstrate that the method can accurately and specifically detect this compound in the presence of impurities and degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method.
-
Evaluation: The method is considered specific if the peak for this compound is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Linearity and Range
Objective: To establish a linear relationship between the concentration of this compound and the detector response over a specified range.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Methodology:
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
Table 2: Example Accuracy Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean of n=3) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.8 | 99.8 |
Precision
Objective: To assess the degree of scatter between a series of measurements.
Methodology:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples on the same day by the same analyst.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis on a different day with a different analyst and/or different equipment.
-
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically a %RSD of ≤ 2.0%.
Table 3: Example Precision Data
| Precision Type | Sample No. | Assay (% of Label Claim) |
| Repeatability | 1 | 99.8 |
| 2 | 100.2 | |
| 3 | 99.5 | |
| 4 | 100.5 | |
| 5 | 99.9 | |
| 6 | 100.1 | |
| Mean | 100.0 | |
| %RSD | 0.35 | |
| Intermediate | Day 2, Analyst 2 | |
| 1 | 100.5 | |
| 2 | 99.9 | |
| 3 | 100.8 | |
| 4 | 100.2 | |
| 5 | 100.6 | |
| 6 | 99.7 | |
| Mean | 100.3 | |
| %RSD | 0.42 |
Visualizations
Caption: HPLC Method Validation Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Cell-Based Assays with Microtubule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common artifacts and issues encountered in cell-based assays involving microtubule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of microtubule inhibitors that can lead to artifacts in cell-based assays?
A1: Microtubule inhibitors can induce several off-target effects that may confound experimental results. A significant non-mitotic effect of paclitaxel (B517696) is the induction of micronucleation, where the rigid microtubules cause nuclear envelope breakage.[1] This can activate pro-inflammatory signaling pathways like cGAS-STING.[2][3] Vinca alkaloids are well-known for their neurotoxicity, which is a primary dose-limiting factor in clinical applications and can manifest in vitro as axonal degeneration.[4][5][6][7][8] Colchicine (B1669291), besides its anti-mitotic activity, can also affect cell adhesion and motility by altering the expression and distribution of selectins on the cell surface.[9][10][11]
Q2: Why do my cells show altered morphology and adhesion after treatment with a microtubule inhibitor, even at sub-lethal concentrations?
A2: Microtubules are crucial for maintaining cell shape, adhesion, and migration. Therefore, even at concentrations that do not induce significant cell death, microtubule inhibitors can cause visible morphological changes. For instance, colchicine can alter cell shape and reduce substrate adhesiveness.[11] It has been shown to inhibit cell migration and adhesion by suppressing signaling complexes like FAK/SRC.[10] These effects are often a direct consequence of microtubule network disruption and can be an early indicator of compound activity.
Q3: Can microtubule inhibitors affect signaling pathways unrelated to mitosis?
A3: Yes, the disruption of the microtubule network can trigger various signaling cascades. For example, taxol-induced apoptosis can be mediated by MAP kinase pathways (ERK and p38) independently of p53.[12] Some studies even suggest that taxol-induced apoptosis may occur through a signaling pathway independent of both microtubule bundling and cell cycle arrest.[13] Furthermore, the nuclear damage caused by paclitaxel can activate the cGAS-STING pathway, leading to an inflammatory response.[2][3]
Q4: I am observing an increase in metabolic activity in my MTT assay at certain concentrations of a microtubule inhibitor. Is this a common artifact?
A4: Yes, this is a known artifact of the MTT assay. Instead of the expected dose-dependent decrease in viability, some microtubule inhibitors can cause an initial increase in mitochondrial reductase activity, which is what the MTT assay measures.[14] This can be due to cellular stress responses that transiently increase metabolic rates.[14] It is crucial to visually inspect the cells for morphological signs of cytotoxicity and to consider using an alternative viability assay that is not based on metabolic activity, such as the trypan blue exclusion assay or a fluorescence-based live/dead stain.[15]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT)
Q: My MTT assay results are inconsistent and do not correlate with observed cytotoxicity under the microscope. What could be the problem?
A: This is a common issue when using metabolic assays with compounds that can interfere with cellular respiration.
-
Problem: The inhibitor may be directly affecting mitochondrial function or cellular metabolism in a way that uncouples it from cell viability.[15]
-
Troubleshooting Steps:
-
Visual Confirmation: Always correlate your plate reader data with microscopic examination of the cells. Look for classic signs of apoptosis or necrosis, such as cell shrinkage, blebbing, or detachment.
-
Alternative Viability Assays: Use a different type of viability assay to confirm your results. Good alternatives include:
-
Trypan Blue Exclusion Assay: A simple membrane integrity assay.
-
Fluorescence-Based Live/Dead Assays: Using dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
-
Control for Chemical Interference: To check if your compound directly reacts with the MTT reagent, run a control in a cell-free system.[14] Incubate your compound with the MTT reagent in culture medium and measure the absorbance.
-
Optimize Seeding Density and Incubation Time: Ensure that your cells are in the logarithmic growth phase and that the incubation time with the inhibitor is appropriate to induce cell death.
-
Immunofluorescence Microscopy
Q: I am seeing high background or non-specific staining in my immunofluorescence images of the microtubule network.
A: High background in immunofluorescence can arise from several factors related to sample preparation and antibody handling.
-
Problem: Improper fixation, permeabilization, or antibody concentration can lead to artifacts.
-
Troubleshooting Steps:
-
Optimize Fixation: Over-fixation can mask epitopes. Try reducing the fixation time or switching to a different fixative (e.g., methanol (B129727) fixation for tubulin).[16]
-
Permeabilization: Ensure the permeabilization step is adequate for the antibody to access its target but not so harsh that it damages cellular structures.
-
Antibody Titration: High antibody concentrations can lead to non-specific binding. Perform a titration of both your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[16]
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA, normal goat serum).
-
Washing Steps: Ensure thorough washing between antibody incubation steps to remove unbound antibodies.
-
Secondary Antibody Control: Always include a control where you only add the secondary antibody to check for non-specific binding.
-
Cell Cycle Analysis
Q: My flow cytometry data for cell cycle analysis shows a lot of debris and cell clumps after treatment with a microtubule inhibitor.
A: Microtubule inhibitors can cause significant cell death and cell cycle arrest, which can affect the quality of your single-cell suspension for flow cytometry.
-
Problem: Apoptotic cells break down into smaller bodies (debris), and arrested mitotic cells can be sticky and form aggregates.
-
Troubleshooting Steps:
-
Gentle Cell Handling: When harvesting, be gentle to avoid lysing fragile apoptotic cells.
-
Collect Floating Cells: Microtubule inhibitors often cause cells to detach, so make sure to collect both the adherent and floating cell populations.
-
Filter Your Cells: Before running your samples on the flow cytometer, pass them through a cell strainer (e.g., 40 µm nylon mesh) to remove clumps.
-
Use a Debris Exclusion Gate: In your flow cytometry analysis software, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on your cell population of interest and exclude debris.
-
Optimize Fixation: Use ice-cold ethanol (B145695) and add it dropwise while vortexing to ensure proper fixation and minimize clumping.
-
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of a Novel Microtubule Inhibitor (Compound 24d)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of the quinoline-chalcone derivative, compound 24d, against a panel of human cancer cell lines after 72 hours of exposure, as determined by the MTT assay.[17]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.009 |
| HepG2 | Hepatocellular Carcinoma | 0.012 |
| MDA-MB-231 | Breast Cancer | 0.015 |
| KB | Nasopharyngeal Carcinoma | 0.016 |
| HCT-8 | Colon Cancer | 0.011 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Microtubule Network
This protocol describes the visualization of the microtubule network in cultured cells treated with a microtubule inhibitor.[17]
Materials:
-
Cultured cells grown on glass coverslips
-
Microtubule inhibitor of interest
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the microtubule inhibitor for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips on microscope slides using an antifade mounting medium. Visualize the microtubule network using a fluorescence or confocal microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[18]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Cell Viability Assessment using the MTT Assay
This is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[17]
Materials:
-
Cells in a 96-well plate
-
Microtubule inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the microtubule inhibitor. Include untreated and vehicle-only controls.
-
MTT Addition: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. probiologists.com [probiologists.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Paclitaxel Induces Micronucleation and Activates Pro-Inflammatory cGAS-STING Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of Chemotherapy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Colchicine alters the quantitative and qualitative display of selectins on endothelial cells and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 7-Xylosyl-10-deacetyltaxol B Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting data from cytotoxicity assays of 7-Xylosyl-10-deacetyltaxol B. It includes troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed experimental protocols to facilitate the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and problems that may arise during the experimental workflow, from compound preparation to data analysis.
Compound Handling and Preparation
Q1: What are the physical and chemical properties of this compound?
This compound is a derivative of paclitaxel (B517696) and is typically supplied as a white to off-white solid. It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[] The compound is known to be hygroscopic, so it should be stored in a desiccated environment at -20°C under an inert atmosphere to maintain its stability.[]
Q2: How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent such as DMSO. For cellular assays, it is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (cells treated with the same concentration of solvent used to deliver the compound) in your experiments to account for any solvent-induced effects.
Cytotoxicity Assay Troubleshooting
Q3: My cytotoxicity assay results show high variability between replicate wells. What could be the cause?
High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and reagents.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification of the incubator.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent system or the final concentration.
Q4: I am observing lower-than-expected cytotoxicity. What are some possible reasons?
-
Cell Line Resistance: Different cancer cell lines exhibit varying sensitivities to anticancer agents. The cell line you are using may be inherently resistant to taxanes.
-
Compound Inactivation: The compound may be unstable or metabolized by the cells over the incubation period. Consider performing shorter incubation time points to assess this.
-
Suboptimal Assay Conditions: The chosen cell density, compound concentration range, or incubation time may not be optimal for observing a cytotoxic effect. A thorough optimization of these parameters is recommended.
-
Antagonism by Formulation Vehicles: If using a commercial formulation, be aware that some vehicles, like Cremophor EL, can antagonize the cytotoxic effects of taxanes at certain concentrations.[2]
Q5: The absorbance readings in my Sulforhodamine B (SRB) assay are inconsistent. How can I improve this?
-
Incomplete Fixation: Ensure that the cells are properly fixed with trichloroacetic acid (TCA) to preserve cellular proteins for accurate staining.
-
Inadequate Washing: Thoroughly wash the plates with 1% acetic acid to remove all unbound SRB dye.[3][4] Residual dye will lead to high background and variability.
-
Non-uniform Staining: Ensure that the SRB solution completely covers the bottom of each well and that there are no bubbles.
-
Incomplete Solubilization: After staining and washing, ensure the protein-bound dye is fully dissolved in the Tris base solution by shaking the plate for a sufficient amount of time.
Data on Cytotoxicity of this compound
The following table summarizes the available in vitro cytotoxicity data for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Sulforhodamine B (SRB) | 48 hours | 1.9 | [5] |
| A2780 | Ovarian Cancer | Sulforhodamine B (SRB) | 48 hours | 3.5 | [5] |
| S180 | Sarcoma | Not Specified | Not Specified | Growth Inhibition | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a generalized procedure for assessing cell viability based on the measurement of cellular protein content and is suitable for adherent cell lines.
Materials:
-
96-well flat-bottom microtiter plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Add the desired concentrations of the compound to the wells. Include vehicle-only controls.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate four times with slow-running tap water and allow it to air-dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Experimental and Logical Workflows
The following diagram illustrates the general workflow for a cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity testing.
Signaling Pathways
This compound, like other taxanes, is known to induce apoptosis by stabilizing microtubules. This leads to mitotic arrest and the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed signaling pathway for taxane-induced apoptosis.
References
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
preventing degradation of 7-Xylosyl-10-deacetyltaxol B in solution
Welcome to the technical support center for 7-Xylosyl-10-deacetyltaxol B. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for taxane (B156437) derivatives like this compound in aqueous solutions are epimerization at the C-7 position and hydrolysis of the ester linkages.[1][2] Epimerization is particularly prevalent under neutral to basic pH conditions, while hydrolysis can occur across a range of pH values.[1]
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: Based on studies of related taxanes such as paclitaxel (B517696) and 10-deacetylbaccatin III, the optimal pH for stability in aqueous solutions is in the acidic range, typically around pH 4.[2] Under acidic conditions, epimerization is minimized.[2]
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature generally accelerates the degradation of taxanes. For instance, studies on the related compound larotaxel (B1674512) have shown that its degradation follows first-order kinetics, with the rate increasing at higher temperatures. It is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) to minimize degradation.
Q4: What solvents are recommended for dissolving and storing this compound?
A4: this compound is soluble in organic solvents such as methanol, ethanol (B145695), and DMSO.[3] For short-term storage, solutions in these organic solvents are generally more stable than aqueous solutions. For experiments requiring aqueous buffers, it is advisable to prepare fresh solutions and use them promptly. If storage of aqueous solutions is necessary, they should be maintained at a low temperature and an acidic pH.
Q5: Can the xylosyl group at the C-7 position be cleaved during storage or experiments?
A5: Yes, the xylosyl group can be removed through enzymatic hydrolysis.[4] While this is a specific biocatalytic process, it is important to be aware of potential contamination with enzymes like β-xylosidases, especially if working with crude extracts or in non-sterile conditions.[4] Chemical hydrolysis of the xyloside bond under typical experimental conditions is less common compared to epimerization and ester hydrolysis.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of compound activity or inconsistent results | Degradation of this compound in the experimental solution. | - Prepare fresh solutions for each experiment.- Buffer the solution to an acidic pH (around 4).- Maintain solutions at low temperatures (2-8 °C) during storage and experiments where possible.- Analyze the purity of the stock solution and working solutions using HPLC. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products such as the 7-epimer or hydrolyzed products. | - Characterize the new peaks using LC-MS to identify the degradation products.- Review the solution preparation and storage conditions (pH, temperature, solvent).- Implement the preventative measures mentioned above to minimize further degradation. |
| Precipitation of the compound from the solution | Poor solubility in the chosen solvent system, especially in aqueous buffers. | - Ensure the concentration is within the solubility limits for the specific solvent.- Consider using a co-solvent system (e.g., ethanol/water) to improve solubility.- Prepare a more concentrated stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Solutions
This protocol provides a general guideline for preparing and storing solutions of this compound to minimize degradation.
Materials:
-
This compound solid
-
Anhydrous ethanol or DMSO
-
Sterile, purified water
-
pH meter
-
Sterile filtration unit (0.22 µm)
-
Low-temperature storage (-20°C or 2-8°C)
Procedure:
-
Stock Solution Preparation (in Organic Solvent):
-
Accurately weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Prepare the desired aqueous buffer (e.g., citrate (B86180) buffer) and adjust the pH to 4.0.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
Calculate the volume of the stock solution needed to achieve the final concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the aqueous buffer and mix gently.
-
Prepare the working solution immediately before use.
-
-
Storage of Aqueous Solutions:
-
If short-term storage of the aqueous solution is unavoidable, store it at 2-8°C for no longer than 24 hours.
-
For longer-term storage, it is recommended to store the compound in an organic stock solution at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products. This method is adapted from general methods for taxane analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject a known concentration of a freshly prepared this compound standard to determine its retention time.
-
Inject the samples that have been subjected to stability testing (e.g., stored under different pH, temperature, or solvent conditions).
-
Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products.
-
Quantify the peak area of this compound to determine the extent of degradation over time.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]
- 4. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
7-Xylosyl-10-deacetyltaxol B vs paclitaxel cytotoxic activity
A Comparative Guide to the Cytotoxic Activities of 7-Xylosyl-10-deacetyltaxol B and Paclitaxel (B517696)
Executive Summary
Paclitaxel is a potent anticancer agent with well-documented cytotoxic activity in the nanomolar range against a wide variety of cancer cell lines.[1][2] Its efficacy is often dependent on the duration of exposure.[1][2][3] Information on the cytotoxic potency of this compound is limited, though it is reported to possess anti-tumor properties.[4] This guide presents the available quantitative data for a closely related analogue, 7-Xylosyl-10-deacetyltaxol, to provide a proxy for comparison. The cellular mechanism of action for 7-xylosyl-10-deacetylpaclitaxel involves the induction of apoptosis through the mitochondrial-dependent pathway.[5][6]
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 7-Xylosyl-10-deacetyltaxol and paclitaxel against various cancer cell lines. It is critical to note that these values are from different studies and experimental conditions may vary significantly.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Type | Reference |
| 7-Xylosyl-10-deacetyltaxol | MCF-7 | Breast Cancer | 0.3776 µg/mL | Not Specified | Not Specified | [7] |
| 7-Xylosyl-10-deacetyltaxol | Colon | Colon Cancer | 0.86 µg/mL | Not Specified | Not Specified | [7] |
| Paclitaxel | Various (8) | Various | 2.5 - 7.5 nM | 24 hours | Clonogenic Assay | [1][2] |
| Paclitaxel | NSCLC (14) | Non-Small Cell Lung | Median: 9.4 µM | 24 hours | Tetrazolium-based | [3] |
| Paclitaxel | SCLC (14) | Small Cell Lung | Median: 25 µM | 24 hours | Tetrazolium-based | [3] |
| Paclitaxel | NSCLC (14) | Non-Small Cell Lung | Median: 0.027 µM | 120 hours | Tetrazolium-based | [3] |
| Paclitaxel | SCLC (14) | Small Cell Lung | Median: 5.0 µM | 120 hours | Tetrazolium-based | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clonogenic Assay for Paclitaxel Cytotoxicity[1][2]
-
Cell Culture: Eight different human tumor cell lines were maintained in exponential growth.
-
Drug Exposure: Cells were exposed to a range of paclitaxel concentrations (from 2 to 20 nM) for 24 hours.
-
Colony Formation: After drug exposure, cells were washed, trypsinized, counted, and seeded into new culture dishes at a density that would allow for colony formation.
-
Incubation: The dishes were incubated for a period sufficient for colonies to form (typically 1-2 weeks).
-
Staining and Counting: Colonies were fixed, stained (e.g., with crystal violet), and counted. A colony was typically defined as a cluster of 50 or more cells.
-
Data Analysis: The surviving fraction of cells was calculated by normalizing the number of colonies in treated samples to that in untreated control samples. The IC50 value was determined from the resulting dose-response curve.
Tetrazolium-Based Cytotoxicity Assay for Paclitaxel[3]
-
Cell Seeding: Human lung cancer cell lines (NSCLC and SCLC) were seeded into 96-well plates.
-
Drug Incubation: Cells were exposed to a range of paclitaxel concentrations for varying durations (3, 24, and 120 hours).
-
MTT Addition: After the incubation period, a tetrazolium dye solution (e.g., MTT) was added to each well.
-
Formazan (B1609692) Solubilization: The cells were incubated to allow for the conversion of the tetrazolium dye into formazan crystals by metabolically active cells. A solubilization solution was then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values were used to determine the percentage of cell viability relative to untreated controls. The IC50 value, the concentration of paclitaxel that inhibits cell growth by 50%, was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Apoptotic Pathway of 7-Xylosyl-10-deacetylpaclitaxel
7-Xylosyl-10-deacetylpaclitaxel has been shown to induce apoptosis in PC-3 prostate cancer cells through a mitochondrial-dependent pathway.[5][6] This process involves the upregulation of pro-apoptotic proteins (Bax and Bad) and the downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-XL), leading to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade.[5][6]
Caption: Apoptotic signaling pathway induced by 7-Xylosyl-10-deacetylpaclitaxel.
General Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for determining the cytotoxic activity of a compound using a cell-based assay.
Caption: A generalized workflow for an in vitro cytotoxicity assay.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. il.hsp-pharma.com [il.hsp-pharma.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro Efficacy of 7-Xylosyl-10-deacetyltaxol B and Docetaxel
This guide provides a detailed comparison of the in vitro efficacy of two taxane (B156437) compounds: 7-Xylosyl-10-deacetyltaxol B and docetaxel (B913). The information is intended for researchers, scientists, and professionals in the field of drug development. This comparison focuses on the cytotoxic effects of these compounds against cancer cell lines, supported by available experimental data.
Data Presentation: In Vitro Cytotoxicity
The in vitro efficacy of this compound and docetaxel has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting biological processes. The following table summarizes the available IC50 values for both compounds, allowing for a comparative assessment of their cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| This compound | A549 | Non-small cell lung cancer | 1900 | Sulforhodamine B (SRB) |
| This compound | A2780 | Ovarian cancer | 3500 | Sulforhodamine B (SRB) |
| Docetaxel | A549 | Non-small cell lung cancer | 1.94 | MTT |
Note on Data Comparison: The IC50 values presented are derived from different studies employing distinct assay methodologies (SRB vs. MTT). While both are valid methods for assessing cytotoxicity, direct comparison of absolute values should be approached with caution. The significant difference in the IC50 values for the A549 cell line suggests that docetaxel is substantially more potent in vitro than this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.
Sulforhodamine B (SRB) Assay (for this compound)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, A2780) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.[1]
-
Washing: Excess dye is removed by washing the plates five times with 1% (vol/vol) acetic acid.[1]
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[1]
-
Absorbance Measurement: The optical density is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2]
MTT Assay (for Docetaxel)
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are plated in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are exposed to a range of docetaxel concentrations for a defined period (e.g., 72 hours).
-
MTT Addition: After incubation with the drug, the medium is removed, and a fresh medium containing MTT solution (e.g., 2 mg/mL) is added to each well.[3] The plates are then incubated for 1.5 to 4 hours at 37°C.[3][4]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[3][4] The IC50 value is determined by plotting cell viability against drug concentration.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Microtubule Stabilization by Different Taxanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing effects of three prominent taxanes used in cancer therapy: paclitaxel, docetaxel, and cabazitaxel (B1684091). By examining their mechanisms of action, quantitative effects on microtubule dynamics, and the cellular pathways they influence, this document serves as a valuable resource for oncology and drug development research.
Mechanism of Action: A Shared Target, Nuanced Interactions
Taxanes exert their anticancer effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1] This binding event stabilizes the microtubule polymer, thereby suppressing its dynamic instability—the stochastic switching between periods of growth and shortening that is crucial for proper mitotic spindle function and cell division.[2] By locking microtubules in a polymerized state, taxanes disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[3][4]
The binding site for taxanes is located on the luminal side of the microtubule.[5] While all three taxanes share this binding pocket, subtle differences in their chemical structures lead to variations in their binding affinities and subsequent biological activities.
Quantitative Comparison of Taxane (B156437) Efficacy
The following tables summarize the quantitative data on the efficacy of paclitaxel, docetaxel, and cabazitaxel in inhibiting cancer cell proliferation and modulating microtubule dynamics.
Table 1: Comparative Cytotoxicity (IC50) of Taxanes in Cancer Cell Lines
| Cell Line | Paclitaxel (nM) | Docetaxel (nM) | Cabazitaxel (nM) | Reference |
| MCF7 (Breast) | - | 2.5 ± 0.5 | 0.4 ± 0.1 | [6] |
| PC3 (Prostate) | ~5 | ~5 | ~1-5 | [7] |
| DU145 (Prostate) | ~5 | ~5 | ~1-5 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Effects on Microtubule Dynamic Instability in MCF7 Cells
| Parameter (at 2 nM) | Docetaxel | Cabazitaxel | Reference |
| Suppression of Shortening Rate | 49% | 59% | [6] |
| Suppression of Growing Rate | 19% | 33% | [6] |
| Suppression of Overall Dynamicity | 64% | 83% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of taxanes on the polymerization of purified tubulin in vitro by monitoring the increase in fluorescence of a reporter dye that binds to microtubules.[4][8]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Taxane stock solutions (in DMSO)
-
96-well black, opaque microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare the tubulin polymerization mix on ice: For each reaction, combine tubulin, General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Add the fluorescent reporter dye to the final recommended concentration.
-
Prepare serial dilutions of the taxanes in General Tubulin Buffer.
-
-
Assay Execution:
-
Pipette the diluted taxane solutions (or vehicle control) into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each taxane concentration.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of polymerization enhancement for each concentration relative to the vehicle control.
-
Cellular Microtubule Stabilization Assay (Immunofluorescence)
This assay visualizes the effects of taxanes on the microtubule network in cultured cells using immunofluorescence microscopy.[9]
Materials:
-
Cultured mammalian cells (e.g., MCF7)
-
Sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
Taxane stock solutions (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of taxanes (and a vehicle control) for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparing Taxane Efficacy
Caption: Workflow for comparing the microtubule-stabilizing effects of different taxanes.
Taxane-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cabazitaxel exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Showdown: 7-Xylosyl-10-deacetyltaxol B Versus Other Taxanes in Preclinical Cancer Models
A detailed in vivo comparison of 7-Xylosyl-10-deacetyltaxol B's anti-tumor efficacy against other taxanes remains limited in publicly accessible literature. However, existing research confirms its activity in preclinical models, paving the way for future comparative studies.
Researchers in oncology and drug development are continually seeking novel taxane (B156437) derivatives with improved efficacy and safety profiles. This compound, a derivative of paclitaxel (B517696), has been identified as a compound with anti-tumor properties. The primary evidence for its in vivo activity comes from studies on murine sarcoma models.
Quantitative Data Summary
A comprehensive quantitative comparison requires access to the full experimental data from relevant studies. Based on available information, a comparative table would be structured as follows to facilitate a clear assessment of the in vivo performance of this compound against other taxanes.
| Compound | Dosage | Administration Route | Tumor Model | Tumor Inhibition Rate (%) | Source |
| This compound | Data not available | Data not available | S180 Sarcoma | Data not available | Jiang et al., 2010[1] |
| Paclitaxel (Control) | Data not available | Data not available | S180 Sarcoma | Data not available | Jiang et al., 2010[1] |
| 7-Xylosyl-10-deacetylpaclitaxel C | Data not available | Data not available | S180 Sarcoma | Data not available | Jiang et al., 2010[1] |
Note: The specific quantitative data for tumor inhibition rates and dosages are contained within the full text of the cited reference, which was not accessible for this review. The table structure is provided as a template for how this data should be presented.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following protocol is based on standard procedures for in vivo anti-tumor activity assessment in a murine sarcoma model, as inferred from the available abstracts.
In Vivo Antitumor Activity Assay (Murine Sarcoma S180 Model)
-
Animal Model: Male Kunming mice are typically used for the S180 sarcoma model.
-
Tumor Cell Line: Sarcoma 180 (S180) cells are maintained in ascitic fluid in mice.
-
Tumor Implantation: A suspension of S180 cells is subcutaneously inoculated into the axillary region of the mice.
-
Treatment Groups:
-
Vehicle Control Group (e.g., saline or appropriate solvent).
-
This compound treated group (at varying dosages).
-
Positive Control Group (e.g., Paclitaxel at a standard therapeutic dose).
-
Other taxane compound groups (e.g., 7-Xylosyl-10-deacetylpaclitaxel C).
-
-
Drug Administration: Test compounds and controls are administered (e.g., intraperitoneally or intravenously) for a specified number of consecutive days, starting 24 hours after tumor implantation.
-
Efficacy Evaluation: After the treatment period, animals are euthanized, and tumors are excised and weighed.
-
Calculation of Tumor Inhibition Rate: The tumor inhibition rate is calculated using the formula:
-
Inhibition Rate (%) = [ (Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group ] x 100
-
Visualizations
To better understand the experimental process, a workflow diagram is provided below.
Signaling Pathway
The precise signaling pathways modulated by this compound are not detailed in the available literature. However, like other taxanes, it is presumed to exert its anti-tumor effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. A generalized diagram of the taxane mechanism of action is presented below.
References
head-to-head study of taxane derivatives in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of several key taxane (B156437) derivatives, a cornerstone class of chemotherapeutic agents. By presenting supporting experimental data from head-to-head studies, this document aims to facilitate informed decisions in drug development and research.
Taxanes exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules.[1] This interference with microtubule dynamics disrupts mitosis and ultimately leads to apoptotic cell death.[1] While sharing a common mechanism, derivatives such as docetaxel (B913) and cabazitaxel (B1684091) have been developed to improve upon the efficacy and pharmacological properties of the parent compound, paclitaxel (B517696).
Core Mechanism of Action: Microtubule Stabilization
The binding of taxanes to the β-tubulin subunit of microtubules prevents their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1]
Caption: Taxane derivatives' signaling pathway.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for various taxane derivatives across a panel of human cancer cell lines from comparative preclinical studies.
Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel (nM)
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.5 - 15 | 1.5 - 10 |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 2 - 12 |
| A549 | Lung Cancer | 10 - 50 | 5 - 25 |
| HCT116 | Colon Cancer | 8 - 30 | 4 - 15 |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | 2 - 10 |
Note: IC50 values can vary based on experimental conditions such as cell density and exposure time.
In studies on human neuroblastoma cell lines, docetaxel was found to be more cytotoxic than paclitaxel, with a mean paclitaxel/docetaxel IC50 ratio ranging from 2 to 11.
Table 2: Comparative IC50 Values in Chemotherapy-Resistant Cell Lines (µM)
| Derivative | IC50 Range (µM) |
| Cabazitaxel | 0.013 – 0.414 |
| Docetaxel | 0.17 – 4.01 |
These findings highlight that in chemotherapy-resistant tumor cells, cabazitaxel is approximately 10-fold more potent than docetaxel.[2]
In Vivo Efficacy: Xenograft Model Studies
Head-to-head comparisons in preclinical animal models are crucial for evaluating the therapeutic potential of taxane derivatives.
Table 3: In Vivo Efficacy of Cabazitaxel vs. Docetaxel in an Enzalutamide-Resistant Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) after 46 days (95% CI) |
| Cabazitaxel (33 mg/kg) | 61 (24-98) |
| Docetaxel (33 mg/kg) | 258 (95-421) |
| Placebo | 743 (345-1142) |
In this model of castration-resistant prostate cancer (CRPC) previously treated with enzalutamide, cabazitaxel demonstrated a significantly greater antitumor effect compared to docetaxel.[3]
Newer taxane analogs have also shown promise in preclinical models. BMS-184476 was found to be superior to paclitaxel in A2780 ovarian carcinoma, HCT/pk colon carcinoma, and L2987 lung carcinoma xenograft models.[4] Similarly, the novel taxane analog milataxel (B612147) has demonstrated enhanced preclinical activity compared to paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein.[5][6]
Pharmacokinetic Profiles
Key differences in the pharmacokinetic profiles of taxane derivatives have been observed in preclinical studies:
-
Molecular Pharmacology: Docetaxel has a greater binding affinity to beta-tubulin and a longer retention time in tumor cells compared to paclitaxel.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the taxane derivatives for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Study
This experimental design is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Inoculation: Human tumor cells are subcutaneously inoculated into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined average volume (e.g., 100-150 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, taxane derivative A, taxane derivative B).
-
Treatment Administration: The compounds are administered according to a specified dosing schedule and route (e.g., intraperitoneally).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length x width²)/2 is commonly used.
-
Toxicity Monitoring: Animal body weights are monitored as an indicator of systemic toxicity.
-
Study Termination: The study is concluded at a defined endpoint, and tumors may be excised for further analysis.
Caption: Workflow for an in vivo xenograft study.
References
- 1. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Preclinical antitumor activity of two novel taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase II study of milataxel: a novel taxane analogue in previously treated patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Effects of 7-Xylosyl-10-deacetyltaxol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel (B517696), with its parent compound and another widely used taxane (B156437), docetaxel (B913). The information presented is supported by experimental data from in vitro studies.
Introduction
This compound is a naturally occurring taxane derivative found in species of the Taxus genus.[1][2] Like other taxanes, its anti-cancer activity is attributed to its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[3] This guide summarizes its cytotoxic effects on various cancer cell lines and compares its performance with paclitaxel and docetaxel, providing valuable insights for cancer research and drug development.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
This compound exerts its anti-cancer effects primarily through the stabilization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3] The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the balance of apoptosis-regulating proteins leads to mitochondrial membrane permeabilization and the activation of caspase-9, a key initiator of the caspase cascade that culminates in cell death.[3]
Caption: Signaling pathway of this compound.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound, paclitaxel, and docetaxel have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is presented in the following tables. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.9 |
| HeLa | Cervical Cancer | 85 |
Table 2: Comparative Cytotoxicity of Paclitaxel and Docetaxel
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| Ovarian Cancer Cell Lines (mean) | Ovarian | 3.9-fold less potent than Docetaxel | - |
| Neuroblastoma Cell Lines (mean) | Neuroblastoma | 2 to 11-fold less potent than Docetaxel | - |
Note: The data in Table 2 is derived from studies that directly compared paclitaxel and docetaxel, indicating that docetaxel is generally more potent.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Caption: Experimental workflow for the SRB assay.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 564 nm using a microplate reader.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI staining.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protein Expression Analysis: Western Blotting for Bcl-2 and Bax
Western blotting is used to detect the levels of specific proteins in a cell lysate.
-
Cell Lysis: Treat cells and then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound demonstrates anti-cancer activity through microtubule stabilization and the induction of apoptosis, a mechanism shared with other taxanes like paclitaxel and docetaxel. The available in vitro data indicates its cytotoxic potential against various cancer cell lines. While direct comparative studies with paclitaxel and docetaxel are limited, the existing evidence suggests that docetaxel is generally a more potent cytotoxic agent than paclitaxel. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
Unraveling Taxane Resistance: A Comparative Look at 7-Xylosyl-10-deacetyltaxol B
Understanding the Challenge: Taxane (B156437) Resistance in Cancer Therapy
Taxanes, including the widely used paclitaxel (B517696) and docetaxel, are a cornerstone of chemotherapy for a variety of cancers. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the development of drug resistance is a significant clinical obstacle, limiting their long-term efficacy.
The most well-documented mechanism of resistance to taxanes is the overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (formerly MDR1) gene. P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including taxanes, out of the cancer cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.
Other mechanisms contributing to taxane resistance include mutations in the tubulin protein (the direct target of taxanes), alterations in tubulin isotype expression, and dysregulation of apoptotic signaling pathways.
Evaluating Cross-Resistance: A Methodological Overview
To determine if a novel taxane derivative like 7-Xylosyl-10-deacetyltaxol B can overcome existing resistance mechanisms, researchers typically perform in vitro cytotoxicity assays using pairs of cancer cell lines: a parental, drug-sensitive line and a derived, drug-resistant subline. The following outlines a standard experimental approach.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of chemotherapeutic agents on cultured cancer cells.
1. Cell Culture and Maintenance:
-
Parental drug-sensitive (e.g., OVCAR-8) and drug-resistant (e.g., NCI/ADR-RES, known to overexpress P-gp) human ovarian adenocarcinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
The resistant cell line is maintained in a medium containing a low concentration of the resistance-inducing agent (e.g., doxorubicin (B1662922) or paclitaxel) to ensure the continued expression of the resistance phenotype. Prior to experimentation, the cells are cultured in a drug-free medium for at least one week.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and Paclitaxel are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of each drug are prepared in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
3. Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 cells per well).
-
The plates are incubated for 24 hours to allow the cells to attach and resume logarithmic growth.
4. Drug Treatment:
-
After the 24-hour incubation, the culture medium is replaced with fresh medium containing the various concentrations of this compound or Paclitaxel. Control wells receive a medium with the corresponding concentration of DMSO.
-
The plates are then incubated for an additional 48 to 72 hours.
5. MTT Assay for Cell Viability:
-
Following the drug incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The absorbance values are corrected by subtracting the average absorbance of the blank wells (medium only).
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is calculated for each drug in both cell lines using non-linear regression analysis of the dose-response curves.
-
The resistance factor (RF) is calculated by dividing the IC50 of the drug in the resistant cell line by its IC50 in the sensitive cell line. An RF value close to 1 suggests a lack of cross-resistance.
Hypothetical Comparative Data
The following table illustrates a potential outcome of a cross-resistance study, comparing the cytotoxic activity of this compound and Paclitaxel in a sensitive and a P-gp overexpressing resistant cell line. (Note: This data is for illustrative purposes only and is not derived from actual experimental results).
| Cell Line | Compound | IC50 (nM) | Resistance Factor (RF) |
| OVCAR-8 (Sensitive) | Paclitaxel | 10 | - |
| This compound | 25 | - | |
| NCI/ADR-RES (Resistant) | Paclitaxel | 500 | 50 |
| This compound | 50 | 2 |
In this hypothetical scenario, Paclitaxel shows a 50-fold increase in its IC50 value in the resistant cell line, indicating significant resistance mediated by P-gp. In contrast, this compound demonstrates only a 2-fold increase in its IC50, suggesting that it may be a poor substrate for the P-gp efflux pump and could potentially overcome this common mechanism of taxane resistance.
Visualizing the Workflow and Underlying Mechanisms
To better understand the experimental process and the cellular mechanisms at play, the following diagrams are provided.
Caption: Experimental workflow for a cross-resistance study using an MTT assay.
Caption: Mechanism of P-glycoprotein-mediated taxane resistance.
Conclusion
The investigation into the cross-resistance profile of novel taxane derivatives like this compound is crucial for the development of next-generation chemotherapeutics that can overcome the challenge of drug resistance. While direct comparative data for this specific compound is currently limited in the public domain, the established methodologies for assessing cytotoxicity and resistance provide a clear path for its evaluation. Should experimental data, such as the hypothetical results presented, indicate that this compound is less susceptible to common resistance mechanisms like P-gp mediated efflux, it would represent a promising candidate for further preclinical and clinical development in the fight against resistant cancers. Further research is warranted to elucidate its precise interactions with efflux pumps and other resistance-conferring cellular machinery.
A Comparative Analysis of the Cytotoxic Potency of 7-Xylosyl-10-deacetyltaxol B and Paclitaxel
In the landscape of anti-cancer drug discovery, taxane (B156437) derivatives remain a cornerstone of chemotherapy. This guide provides a comparative analysis of 7-Xylosyl-10-deacetyltaxol B and its renowned predecessor, paclitaxel (B517696), focusing on their cytotoxic activity as measured by IC50 values. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanisms of these two compounds.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While extensive data is available for paclitaxel against a wide array of cancer cell lines, data for this compound is less abundant. However, available studies allow for a direct comparison in specific cancer cell lines.
A study has reported the IC50 value of this compound against the human breast cancer cell line MCF-7 to be 0.3776 µg/mL and against colon cancer cell lines to be 0.86 µg/mL[1]. To facilitate a direct comparison with paclitaxel, the IC50 value for MCF-7 was converted to micromolar (µM) concentration. Given the molecular weight of this compound (approximately 921.98 g/mol ), this corresponds to an IC50 of approximately 0.41 µM.
For paclitaxel, a range of IC50 values have been reported for the MCF-7 cell line, with one study indicating a value of 3.5 µM[2]. It is important to note that IC50 values for paclitaxel can vary significantly based on experimental conditions, such as exposure time[3]. For instance, in a study of eight human tumor cell lines, the IC50 for paclitaxel ranged from 2.5 to 7.5 nM after a 24-hour exposure[3].
The following table summarizes the available IC50 values for a direct comparison in the MCF-7 cell line.
| Compound | Cell Line | IC50 Value |
| This compound | MCF-7 | ~0.41 µM |
| Paclitaxel | MCF-7 | 3.5 µM[2] |
Note: The IC50 value for this compound was converted from µg/mL for comparative purposes. Direct comparative studies under identical experimental conditions are limited.
Mechanism of Action: Shared Pathways to Apoptosis
Both this compound and paclitaxel are classified as taxanes and share a fundamental mechanism of action by targeting microtubules.[][5][6] They function as microtubule-stabilizing agents, promoting their polymerization and preventing the dynamic instability necessary for crucial cellular processes, particularly mitosis.[5][6][7] This disruption of microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis or programmed cell death.[6][7]
This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7][8] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This shift in the balance of apoptotic regulators leads to a loss of mitochondrial membrane potential and the subsequent activation of caspase-9, a key initiator caspase in this pathway.[7][8]
Paclitaxel is also well-documented to induce apoptosis following mitotic arrest. Its cytotoxic effects are associated with the activation of signaling pathways that respond to cellular stress, including the PI3K/AKT and MAPK/ERK pathways.
Below is a diagram illustrating the general signaling pathway leading to apoptosis induced by these taxanes.
Caption: General apoptotic pathway initiated by taxanes.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the cytotoxic potential of compounds. The following are generalized protocols for two common in vitro cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at approximately 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for determining IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]
- 6. Taxol stabilizes microtubules in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Pharmacokinetics of 7-Xylosyl-10-deacetyltaxol B and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of two taxane (B156437) compounds: 7-Xylosyl-10-deacetyltaxol B and the well-established chemotherapeutic agent, docetaxel (B913). While extensive pharmacokinetic data is available for docetaxel, research on the in vivo behavior of this compound is limited. This guide summarizes the existing knowledge on both compounds, highlighting the current data gap for this compound and providing a framework for future comparative studies.
Introduction
Docetaxel is a semi-synthetic taxane widely used in the treatment of various cancers, known for its mechanism of promoting microtubule assembly and inhibiting cell division. This compound is a naturally occurring taxane derivative found in species of the Taxus genus. It is recognized for its anti-tumor activity and also serves as a precursor for the semi-synthesis of paclitaxel (B517696) and docetaxel. Understanding the pharmacokinetic differences between these two molecules is crucial for the potential development of this compound as a therapeutic agent or as a prodrug.
Physicochemical Properties
A key differentiator between the two compounds lies in their physicochemical properties, which can influence their pharmacokinetic behavior.
| Property | This compound | Docetaxel |
| Molecular Formula | C48H59NO17 | C43H53NO14 |
| Molecular Weight | 921.98 g/mol | 807.88 g/mol |
| Solubility | Soluble in DMSO and methanol; reported to have improved water solubility compared to other paclitaxel derivatives.[] | Poorly soluble in water. |
The addition of a xylosyl group to the taxane core of this compound is suggested to enhance its water solubility, a property that could translate to differences in its absorption and distribution characteristics compared to the more lipophilic docetaxel.
Pharmacokinetic Profiles: A Comparative Overview
Due to the lack of in vivo pharmacokinetic studies for this compound, a direct quantitative comparison is not currently possible. The following table summarizes the well-documented pharmacokinetic parameters of docetaxel and highlights the data gap for this compound.
| Pharmacokinetic Parameter | This compound | Docetaxel |
| Absorption | Data not available. | Administered intravenously. |
| Distribution | Data not available. | High protein binding (>90%). Extensive tissue distribution with a large volume of distribution. |
| Metabolism | Data not available. | Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme. |
| Excretion | Data not available. | Primarily excreted in the feces via biliary secretion, with minimal renal excretion. |
| Half-life | Data not available. | Triphasic elimination with a terminal half-life of approximately 11.1 hours. |
| Clearance | Data not available. | Approximately 21 L/h/m². |
Inferred Pharmacokinetic Behavior of this compound
Based on its chemical structure and the known behavior of similar glycosylated taxanes, some inferences about the potential pharmacokinetics of this compound can be made:
-
Absorption and Distribution: The increased water solubility due to the xylosyl moiety might lead to a different distribution profile compared to docetaxel. It could potentially have a smaller volume of distribution and different tissue penetration characteristics.
-
Metabolism: The xylosyl group may be subject to enzymatic cleavage in vivo, potentially releasing the aglycone (10-deacetyltaxol B). This biotransformation could be a critical step in its activation or detoxification, and the rate and extent of this process would significantly impact its overall pharmacokinetic profile and efficacy.
-
Excretion: The route of excretion would likely be influenced by the polarity of the molecule and its metabolites.
It is imperative that dedicated in vivo pharmacokinetic studies are conducted to validate these hypotheses and to fully characterize the ADME properties of this compound.
Experimental Protocols for Pharmacokinetic Analysis
The following provides an overview of a typical experimental protocol for determining the pharmacokinetic parameters of a taxane compound, based on established methods for docetaxel. This protocol can serve as a template for future studies on this compound.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Drug Administration: The compound is administered intravenously (e.g., via the tail vein) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate the drug from plasma proteins.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detection at a specific wavelength (e.g., 230 nm for docetaxel).
-
-
Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area to a standard curve.
Signaling Pathways and Experimental Workflows
The mechanism of action for taxanes like docetaxel involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of docetaxel's mechanism of action and metabolism.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
Docetaxel exhibits a well-characterized pharmacokinetic profile, defined by high protein binding, extensive hepatic metabolism via CYP3A4, and primarily fecal excretion. In contrast, the pharmacokinetic properties of this compound remain largely unexplored. The presence of a xylosyl moiety suggests potential differences in its solubility, distribution, and metabolic fate compared to docetaxel.
To fully assess the therapeutic potential of this compound, comprehensive preclinical pharmacokinetic studies are essential. Future research should focus on:
-
In vivo ADME studies: To determine its absorption, distribution, metabolism, and excretion profile.
-
Metabolite identification: To understand its biotransformation pathways and the activity of its metabolites.
-
Comparative efficacy and toxicity studies: To evaluate its therapeutic index relative to docetaxel.
Such studies will be critical in elucidating the pharmacokinetic differences and ultimately determining the clinical viability of this compound.
References
Safety Operating Guide
Navigating the Disposal of 7-Xylosyl-10-deacetyltaxol B: A Step-by-Step Guide for Laboratory Professionals
General Principles for Chemical Waste Disposal
The foundational principle of chemical waste management is to handle all non-benign chemical substances as potentially hazardous unless explicitly stated otherwise by institutional safety protocols. Key elements of this process include waste minimization, proper segregation, secure containment, and clear labeling[1][2][3][4][5].
Key Disposal Steps:
-
Waste Characterization: Treat 7-Xylosyl-10-deacetyltaxol B as a chemical waste product.
-
Container Selection: Utilize a compatible, leak-proof container with a secure screw-on cap. The container should be in good condition, free from cracks or leaks[2][5].
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and the words "Hazardous Waste." Include the date of waste generation, the laboratory of origin (building and room number), and the principal investigator's name and contact information[4][5].
-
Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials such as strong acids, bases, and oxidizers[1][2].
-
Storage Limits: Adhere to institutional and regulatory limits for the accumulation time and quantity of hazardous waste. Typically, waste must be collected within 90 days of the start of accumulation[2].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste[2][4]. Do not dispose of this chemical down the drain or in regular trash[1][4].
Disposal Workflow for this compound
The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific disposal concentration limits or detailed experimental protocols for the neutralization or deactivation of this compound. The recommended procedure is to dispose of the compound as is, following the hazardous chemical waste guidelines provided by your institution. Researchers should always consult their institution's specific safety and disposal protocols.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for 7-Xylosyl-10-deacetyltaxol B
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling protocols, and disposal procedures for 7-Xylosyl-10-deacetyltaxol B, a potent paclitaxel (B517696) derivative with anti-tumor properties. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound is classified as a cytotoxic compound, necessitating stringent safety measures to prevent occupational exposure.[1][2] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is crucial that all personnel are trained in the proper donning and doffing of this equipment to minimize contamination risk.
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile or other cytotoxic-resistant gloves.[4] ASTM D6978-05 tested gloves are recommended.[5][6] | Prevents dermal absorption, a primary route of exposure.[1][5] Double gloving provides an additional barrier. |
| Gown | Disposable, fluid-resistant gown that covers the arms and body.[1] | Protects skin and clothing from accidental splashes and spills.[1] |
| Eye Protection | Chemical safety goggles are mandatory.[4] | Protects eyes from splashes. |
| Face Protection | In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[4] | Provides a broader area of protection for the face. |
| Respiratory Protection | A surgical mask is required for handling solutions. An N95 respirator or equivalent should be used when handling powder or if there is a risk of aerosolization.[1][7] | Prevents inhalation of airborne drug particles.[1][7] |
| Additional PPE | Cap and shoe covers.[8] | Recommended for sterile preparations to minimize environmental contamination.[8] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. All operations involving this compound, particularly the handling of its powder form, should be conducted within a chemical fume hood or a biological safety cabinet (BSC) to mitigate the risk of inhalation.[2][4]
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure the designated handling area (e.g., fume hood, BSC) is clean and uncluttered. Assemble all necessary materials and equipment.
-
PPE Donning: Put on all required PPE in the correct order: shoe covers, cap, gown, inner gloves, face mask/respirator, safety goggles, face shield (if needed), and outer gloves. The outer gloves should be worn over the cuff of the gown.[4]
-
Weighing and Reconstitution:
-
If working with the powdered form, carefully weigh the required amount within the containment of a chemical fume hood.
-
When reconstituting, add the solvent slowly to the vial to avoid splashing.
-
-
Experimental Procedures: Conduct all experimental manipulations within the designated containment area.
-
Decontamination: After each use, thoroughly clean the work surfaces and any equipment used.[6]
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[1]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed container for hazardous chemical waste.
-
Spills: In the event of a spill, secure the area immediately.[1] Wearing full PPE, use a cytotoxic spill kit to absorb and contain the spill.[1] All materials used for cleanup must be disposed of as cytotoxic waste.[1]
Diagram of the Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
